trans-3-Chloroacrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-chloroprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUCYJKZUZMNJ-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/Cl)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030907 | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2345-61-1, 625-40-1, 26952-44-3 | |
| Record name | (2E)-3-Chloro-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylic acid, chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026952443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3-Chloroacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-chloroacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: trans-3-Chloroacrylic Acid (CAS 2345-61-1)
[1][2]
Executive Summary
trans-3-Chloroacrylic acid (CAS 2345-61-1), also known as (E)-3-chloroprop-2-enoic acid, is a functionalized vinyl chloride derivative and a critical intermediate in both synthetic organic chemistry and environmental toxicology.[1] Unlike its cis-isomer, the trans-isomer represents the thermodynamic product of hydrochlorination reactions involving propiolic acid derivatives.
This guide details the physicochemical profile, stereoselective synthesis, and catalytic utility of this compound. It specifically addresses its role as a "warhead" in covalent drug design (Michael acceptor) and its significance as a metabolic marker for the fumigant 1,3-dichloropropene.
Physicochemical Profile
The compound is characterized by a conjugated system containing an electron-withdrawing carboxylic acid and a chlorine atom. The trans (E) geometry is confirmed by a large coupling constant (
Table 1: Key Physicochemical Properties
| Property | Value | Notes |
| IUPAC Name | (E)-3-chloroprop-2-enoic acid | |
| CAS Number | 2345-61-1 | Specific to trans-isomer |
| Molecular Formula | ||
| Molecular Weight | 106.51 g/mol | |
| Appearance | Crystalline solid / Powder | Colorless to pale beige |
| Melting Point | 81 – 85 °C | Significantly higher than cis-isomer (MP ~60-63°C) |
| pKa (Predicted) | 3.65 ± 0.10 | Stronger acid than acrylic acid due to Cl induction |
| Solubility | Soluble in water, methanol, ethanol | |
| Stability | Stable under standard conditions | Hygroscopic; store at 2-8°C |
Stereoselective Synthesis Protocol
Rationale
The synthesis of this compound is classically achieved via the hydrochlorination of propiolic acid. While kinetic control favors the cis-isomer (via anti-addition of HCl), thermodynamic control (heating/acid catalysis) isomerizes the mixture to the more stable trans-isomer.
Protocol: Thermodynamic Hydrochlorination of Propiolic Acid
Reagents:
-
Propiolic acid (98%)
-
Concentrated Hydrochloric acid (37%)
-
Solvent: Water (or neat)
Workflow:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve propiolic acid (1.0 eq) in concentrated HCl (excess, typically 5–10 eq).
-
Thermodynamic Isomerization: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.
-
Mechanistic Insight: The initial addition of HCl across the triple bond may yield a mixture of cis and trans. Prolonged heating under highly acidic conditions facilitates acid-catalyzed isomerization (rotation around the C=C bond via a transient carbocation or conjugate addition-elimination) to the thermodynamically favored trans-isomer.
-
-
Isolation: Cool the reaction mixture slowly to 0°C. The trans-isomer, having a higher melting point and lower solubility in cold acidic media than the cis-isomer, will precipitate.
-
Filtration: Collect the precipitate via vacuum filtration.
-
Purification: Recrystallize from water or a minimal amount of hot benzene/hexane mixture to remove trace cis-isomer and polymerized byproducts.
-
Validation: Verify geometry using
-NMR ( or ). Look for vinyl doublets at 6.5–7.5 ppm with .
Chemical Reactivity & Applications[6][7][8]
Palladium-Catalyzed Cross-Coupling
This compound serves as an excellent electrophile in Pd-catalyzed coupling reactions (Suzuki-Miyaura, Sonogashira) to generate substituted trans-acrylic acids (cinnamic acid derivatives) without requiring expensive iodinated precursors.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C–Cl bond. The electron-withdrawing carboxyl group activates the C–Cl bond, facilitating this step compared to simple vinyl chlorides.
-
Transmetallation: Reaction with an arylboronic acid (Suzuki) or terminal alkyne (Sonogashira).
-
Reductive Elimination: Formation of the C–C bond with retention of trans-stereochemistry.
Biological Mechanism: CaaD Pathway
In environmental microbiology, this compound is a key metabolite in the degradation of the fumigant 1,3-dichloropropene.[2] The enzyme This compound dehalogenase (CaaD) catalyzes a unique hydration-dechlorination reaction.
Figure 1: CaaD Enzymatic Pathway
Caption: The metabolic conversion of this compound by CaaD involves the addition of water across the double bond followed by the elimination of HCl to yield malonate semialdehyde.
Experimental Protocol: Glutathione Conjugation Assay
This assay validates the electrophilic "warhead" capability of this compound, relevant for covalent drug discovery.
Objective: Quantify the rate of Michael addition between Glutathione (GSH) and this compound.
Materials:
-
Phosphate Buffer (PBS), pH 7.4
-
L-Glutathione (reduced), 10 mM stock
-
This compound, 10 mM stock in DMSO
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Preparation: Dilute GSH to 100 µM in PBS.
-
Initiation: Add this compound (final conc. 100 µM) to the GSH solution.
-
Monitoring:
-
UV Method:[2] Monitor the disappearance of the conjugated double bond absorbance at 230–240 nm.
-
HPLC Method: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with 1% formic acid. Analyze on C18 column (Mobile phase: Water/Acetonitrile + 0.1% Formic Acid). Detect the GSH-adduct mass (
for Cl-displacement or for direct addition).
-
-
Result Interpretation: A decrease in free GSH and appearance of the adduct confirms reactivity. The trans-isomer typically reacts slower than the cis-isomer due to steric factors, providing "tuned" reactivity for specific target cysteines.
Safety & Handling
-
Corrosivity: this compound is corrosive.[3] It causes severe skin burns and eye damage (GHS Category 1B).
-
Sensitization: Potential skin sensitizer.[1]
-
PPE: Wear nitrile gloves, chemical splash goggles, and a face shield. Handle only in a fume hood to avoid inhalation of dust/vapors.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and degradation.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 638124, this compound." PubChem, 2024. [Link]
-
Poelarends, G. J., et al. "The catalytic mechanism of the 1,3-dichloropropene catabolic enzyme CaaD: evidence for a Michael addition-elimination pathway." Journal of Biological Chemistry, vol. 279, no. 25, 2004, pp. 26134-26142. [Link]
- Kurtz, A. N., et al. "Isomerization of 3-chloroacrylic acids." Journal of Organic Chemistry, vol. 30, no. 9, 1965, pp. 3141-3144.
An In-depth Technical Guide to the Solubility of trans-3-Chloroacrylic Acid in Organic Solvents
This guide provides a comprehensive exploration of the solubility characteristics of trans-3-chloroacrylic acid, a key intermediate in the synthesis of various polymers, agrochemicals, and pharmaceuticals.[1] Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating final products. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies.
Understanding the Molecular Basis of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The molecular structure of this compound dictates its solubility profile.
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This highly polar functional group is capable of acting as both a hydrogen bond donor and acceptor. This feature is the primary driver of its solubility in polar protic solvents.[1]
-
Carbon-Carbon Double Bond: The presence of this bond introduces some degree of molecular rigidity and can participate in pi-stacking interactions, although this is less significant than hydrogen bonding.
-
Chlorine Atom: The electronegative chlorine atom contributes to the overall polarity of the molecule and can engage in dipole-dipole interactions.
-
Three-Carbon Backbone: This nonpolar hydrocarbon portion of the molecule contributes to its hydrophobic character.
The overarching principle of "like dissolves like" is a useful starting point. Solvents that can effectively solvate both the polar carboxylic acid head and the more nonpolar hydrocarbon tail will exhibit the highest dissolving capacity.
Diagram: Key Molecular Interactions
The following diagram illustrates the primary intermolecular forces at play when this compound is dissolved in a polar protic solvent like an alcohol.
Caption: Intermolecular forces between this compound and a polar protic solvent.
Quantitative Solubility Profile
While qualitatively understood to be soluble in polar solvents, precise quantitative data is often necessary for process development and modeling.[1][2] The following table presents expected solubility ranges for this compound in a variety of common organic solvents at ambient temperature (approximately 20-25°C).
It is critical to note that experimentally determined values are essential for precise applications, and the following data should be considered indicative. A detailed protocol for obtaining such data is provided in the subsequent section.
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) | Key Interactions |
| Water | Polar Protic | High | Strong Hydrogen Bonding |
| Methanol | Polar Protic | High | Strong Hydrogen Bonding |
| Ethanol | Polar Protic | High | Strong Hydrogen Bonding |
| Acetone | Polar Aprotic | Moderate to High | Hydrogen Bond Acceptor, Dipole-Dipole |
| Ethyl Acetate | Polar Aprotic | Moderate | Hydrogen Bond Acceptor, Dipole-Dipole |
| Dichloromethane | Polar Aprotic | Low to Moderate | Dipole-Dipole |
| Toluene | Nonpolar | Low | van der Waals forces |
| Hexane | Nonpolar | Very Low | van der Waals forces |
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, self-validating experimental workflow for the precise determination of this compound solubility in organic solvents. This protocol is based on the widely accepted equilibrium shake-flask method.[3][4]
Workflow Overview
Caption: Workflow for the experimental determination of solubility.
Materials and Equipment
-
This compound (≥99% purity)[2]
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Protocol: Shake-Flask Method
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4]
-
Accurately add a known volume (e.g., 5.00 mL) of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] Preliminary experiments can be conducted to determine the minimum time to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe. To ensure no solid particles are transferred, it is imperative to filter the supernatant through a 0.22 µm syringe filter that has been pre-warmed to the experimental temperature.[6]
-
-
Sample Preparation for Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (see Section 3.3). The dilution factor must be recorded precisely.
-
Quantification of Dissolved this compound
The concentration of this compound in the diluted supernatant can be accurately determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
HPLC is the preferred method due to its high specificity and ability to separate the analyte from potential impurities.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV detector is recommended.
-
Mobile Phase: A suitable mobile phase would be a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.
-
Detection: The UV detector should be set to the wavelength of maximum absorbance (λmax) for this compound. This can be determined by running a UV scan of a standard solution.
-
Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting peak area versus concentration. The curve should be linear over the desired concentration range (R² > 0.99).
-
-
Analysis:
-
Inject the diluted sample supernatant into the HPLC.
-
Determine the peak area for this compound.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Multiply the result by the dilution factor to obtain the solubility of this compound in the original undiluted sample.
-
For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed. This method is suitable if no other components in the solution absorb at the same wavelength as the analyte.
-
Wavelength Selection: Determine the λmax of this compound in the specific solvent being tested by scanning a standard solution.
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration (Beer-Lambert Law).[4]
-
-
Analysis:
-
Measure the absorbance of the diluted sample supernatant at the λmax.
-
Calculate the concentration from the calibration curve.
-
Multiply by the dilution factor to determine the solubility.
-
The Influence of Temperature on Solubility
The solubility of most solid organic compounds, including this compound, increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it consumes heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid.
To characterize the temperature dependence, the experimental protocol described in Section 3 can be repeated at various temperatures (e.g., 10°C, 25°C, 40°C). The resulting data can be plotted as solubility versus temperature to generate a solubility curve.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and industry. Its amphiphilic nature, with a polar carboxylic acid group and a less polar chlorinated hydrocarbon backbone, results in high solubility in polar protic solvents and limited solubility in nonpolar solvents. For precise process control and optimization, the experimental determination of solubility using the shake-flask method coupled with a reliable quantitative technique like HPLC is strongly recommended. The methodologies and theoretical considerations presented in this guide provide a robust framework for researchers to understand and manipulate the solubility of this versatile chemical intermediate.
References
- Solubility of Things. 3-Chloroacrylic acid.
- Fisher Scientific. This compound, 99%.
- PubChem. This compound.
- BenchChem. solubility of 3-(3-Chloro-3-butenyl)benzoic acid in organic solvents.
- ChemicalBook. This compound.
- MySkinRecipes. This compound.
- PubChem. 3-Chloroacrylic acid.
- EXPERIMENT 1 DETERMIN
- BioAssay Systems. Shake Flask Method.
- KNAUER.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ACS ES&T Water.
- PMC.
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- ResearchGate.
- Google Patents.
- Quora. How do you perform the shake flask method to determine solubility?.
- Enamine. Shake-Flask Solubility Assay.
Sources
- 1. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 2345-61-1 [chemicalbook.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of trans-3-Chloroacrylic Acid
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of trans-3-chloroacrylic acid, a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical interpretation, and experimental considerations for obtaining and analyzing this crucial spectroscopic data.
Foundational Principles: Understanding the ¹H NMR Spectrum of an Asymmetric Alkene
The ¹H NMR spectrum of this compound is a classic example of a simple yet informative AX spin system. The molecule possesses two non-equivalent vinylic protons, labeled Hₐ and Hₓ, and a labile carboxylic acid proton. The distinct electronic environments of Hₐ and Hₓ, dictated by the neighboring chloro and carboxyl functional groups, give rise to unique chemical shifts and a characteristic coupling pattern.
The key parameters that define the ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a resonance signal in the spectrum, measured in parts per million (ppm), is indicative of the local electronic environment of the proton. Electron-withdrawing groups, such as the chlorine atom and the carboxylic acid, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).
-
Integration: The area under each signal is directly proportional to the number of protons it represents. In the case of this compound, the vinylic protons and the carboxylic acid proton will each integrate to one.
-
Spin-Spin Coupling (J-Coupling): The interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is independent of the external magnetic field strength and provides valuable information about the connectivity and stereochemistry of the molecule. For vinylic systems, the magnitude of the three-bond coupling (³J) is highly dependent on the dihedral angle between the coupled protons.
Spectral Analysis: Deciphering the Signals of this compound
While a publicly available, peer-reviewed, and fully assigned experimental spectrum of this compound is not readily found in the primary literature, its spectral parameters can be confidently predicted based on established principles and comparison with related structures. The Spectral Database for Organic Compounds (SDBS) and PubChem list entries for this compound, indicating the existence of experimental data.[2]
Expected Chemical Shifts and Multiplicities
The two vinylic protons, Hₐ and Hₓ, are in distinct chemical environments. Hₐ is cis to the electron-withdrawing carboxylic acid group and trans to the chlorine atom. Conversely, Hₓ is trans to the carboxylic acid and cis to the chlorine atom. The deshielding effect of the carbonyl group and the chlorine atom will shift both proton signals downfield into the typical alkene region of the spectrum.
-
Hₐ (proton α to the carbonyl group): This proton is expected to resonate further downfield due to the anisotropic effect of the C=O bond and the deshielding effect of the adjacent chlorine atom. Its signal will appear as a doublet.
-
Hₓ (proton β to the carbonyl group): This proton will be located upfield relative to Hₐ. Its signal will also be a doublet due to coupling with Hₐ.
-
-COOH (Carboxylic acid proton): This proton is highly deshielded and will appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
The Significance of the Trans Coupling Constant (³Jₐₓ)
The most telling feature of the ¹H NMR spectrum of this compound is the magnitude of the coupling constant between the two vinylic protons (³Jₐₓ). For protons in a trans configuration on a double bond, the coupling constant is typically in the range of 12-18 Hz. This is significantly larger than the typical coupling constant for cis vinylic protons, which falls in the range of 6-12 Hz. This difference provides an unambiguous method for assigning the stereochemistry of the double bond.
For comparison, the ¹H NMR data for cis-3-chloroacrylic acid in D₂O shows two vinylic protons at 6.378 ppm and 6.3 ppm.[3] The smaller coupling constant expected for the cis isomer would be a key differentiating feature.
Summary of Expected ¹H NMR Parameters
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ | Downfield (approx. 7.0-7.5) | Doublet (d) | ³Jₐₓ = 12-18 | 1H |
| Hₓ | Upfield (approx. 6.0-6.5) | Doublet (d) | ³Jₐₓ = 12-18 | 1H |
| -COOH | Very Downfield (10-13) | Broad Singlet (br s) | - | 1H |
Visualizing the Molecular Interactions
The following diagrams illustrate the structure and the key ¹H NMR interactions within this compound.
Caption: Molecular structure of this compound.
Caption: ¹H NMR spin system and coupling in this compound.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Instrumentation
-
Sample: this compound (CAS 2345-61-1)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a common choice for many organic molecules, but DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton, which may exchange with trace amounts of water in other solvents.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. The exact amount will depend on the sensitivity of the spectrometer.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% (v/v) TMS to the NMR tube.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be necessary if the compound is not readily soluble.
-
Transfer: If any solid material adheres to the upper part of the tube, carefully tap the tube to settle it into the solution. Ensure the final solution is clear and free of any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrument Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe to the sample, and then perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A well-shimmed sample is crucial for obtaining sharp lines and accurate coupling constants.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.
-
Number of Scans (NS): Typically 8 to 16 scans are adequate for a sample of this concentration.
-
Receiver Gain (RG): Set the receiver gain to an appropriate level to maximize the signal-to-noise ratio without causing receiver overload.
-
Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient.
-
Spectral Width (SW): Set the spectral width to cover a range of approximately -2 to 16 ppm to ensure all signals, including the carboxylic acid proton and TMS, are observed.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening, LB, of approximately 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all the peaks and integrate the signals. The vinylic protons and the carboxylic acid proton should have an integral ratio of approximately 1:1:1.
-
Coupling Constant Measurement: Measure the distance in Hertz between the apices of the doublets to determine the ³Jₐₓ coupling constant.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and stereochemical confirmation. The characteristic downfield chemical shifts of the vinylic protons, coupled with a large trans coupling constant (³J ≈ 12-18 Hz), provide a definitive spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain and interpret high-quality ¹H NMR data, ensuring the scientific integrity of their work in drug discovery and development.
References
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-
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An In-Depth Technical Guide to the ¹³C NMR Data of trans-3-Chloroacrylic Acid
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for trans-3-chloroacrylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the spectral data, offering field-proven insights into the structural elucidation of this molecule.
Introduction: The Significance of ¹³C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides invaluable information about the carbon framework of a molecule.[1][2] Unlike ¹H NMR, which focuses on the protons, ¹³C NMR allows for the direct observation of the carbon skeleton, revealing details about the number of non-equivalent carbons, their hybridization state (sp³, sp², sp), and their electronic environment.[3][4] This is particularly crucial in the analysis of small organic molecules like this compound, where subtle differences in stereochemistry can significantly impact biological activity and chemical reactivity.
The ¹³C isotope has a low natural abundance (approximately 1.1%), which results in a lower intrinsic sensitivity compared to ¹H NMR.[1] However, techniques such as proton decoupling are routinely employed to simplify spectra to single lines for each unique carbon and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[3] The wide chemical shift range in ¹³C NMR, typically spanning 0 to 220 ppm, provides excellent spectral resolution, minimizing the signal overlap that can complicate ¹H NMR spectra.[5]
Structural Features of this compound
This compound, also known as (E)-3-chloro-2-propenoic acid, is a halogenated unsaturated carboxylic acid.[6] Its structure comprises three distinct carbon environments, which are expected to give rise to three unique signals in a proton-decoupled ¹³C NMR spectrum. The key structural features influencing its ¹³C NMR spectrum are:
-
A carboxylic acid group (-COOH), which contains a carbonyl carbon (C=O).
-
A carbon-carbon double bond (C=C), indicating the presence of sp² hybridized carbons.
-
A chlorine atom attached to one of the olefinic carbons, which exerts a significant electronic effect.
-
The trans stereochemistry of the substituents on the double bond.
Predicted ¹³C NMR Spectral Data for this compound
The predicted chemical shifts are summarized in the table below, alongside the experimentally determined data for cis-3-chloroacrylic acid for comparative analysis.
| Carbon Atom | Functional Group | Predicted ¹³C Chemical Shift (ppm) for trans-isomer | Experimental ¹³C Chemical Shift (ppm) for cis-isomer *[7] |
| C1 | Carboxylic Acid (C=O) | ~170 | 175.7 |
| C2 | Alkene (-CH=) | ~128 | 130.5 |
| C3 | Alkene (-CH=Cl) | ~122 | 124.5 |
Note: The experimental data for the cis-isomer was obtained in D₂O at 298K.[7]
Rationale for Chemical Shift Assignments and Stereochemical Effects
The interpretation of the ¹³C NMR spectrum of this compound involves understanding the influence of various electronic and steric factors on the chemical shifts of the carbon atoms.
C1: The Carboxylic Acid Carbon
The carbonyl carbon of the carboxylic acid group (C1) is expected to resonate at the lowest field (highest ppm value) in the spectrum.[5] This is due to two primary factors:
-
sp² Hybridization: The carbon atom is sp² hybridized, which generally leads to a downfield shift compared to sp³ hybridized carbons.[4]
-
Deshielding by Oxygen: The double bond to one oxygen atom and the single bond to another highly electronegative oxygen atom strongly withdraw electron density from the carbonyl carbon, causing significant deshielding.
For the cis-isomer, the C1 signal appears at 175.7 ppm.[7] A similar, though potentially slightly different, chemical shift is anticipated for the trans-isomer.
C2 and C3: The Olefinic Carbons
The two sp² hybridized carbons of the double bond (C2 and C3) will resonate in the alkene region of the spectrum, typically between 100 and 150 ppm.[4] The specific chemical shifts are influenced by the substituents attached to them.
-
C2: This carbon is adjacent to the electron-withdrawing carboxylic acid group. This proximity causes a deshielding effect, shifting its resonance downfield.
-
C3: This carbon is directly bonded to the electronegative chlorine atom. The inductive effect of chlorine also leads to a deshielding of this carbon.
The Influence of Stereochemistry: trans vs. cis
The key to differentiating the trans and cis isomers lies in the through-space interactions between the substituents, a phenomenon known as the gamma-gauche effect.
In cis-3-chloroacrylic acid, the carboxylic acid group and the chlorine atom are on the same side of the double bond. This proximity leads to steric compression and van der Waals repulsion between these groups. This interaction forces electron density closer to the carbon nuclei, resulting in a shielding effect (an upfield shift to a lower ppm value) on both C2 and C3 compared to a hypothetical non-sterically hindered model.
In the trans isomer, the carboxylic acid group and the chlorine atom are on opposite sides of the double bond. The absence of this steric compression in the trans configuration is expected to result in a relative deshielding (a downfield shift to a higher ppm value) of the olefinic carbons compared to the cis isomer. Therefore, we predict the chemical shifts for C2 and C3 in the trans isomer to be slightly downfield of their counterparts in the cis isomer.
The logical flow of this spectral interpretation is illustrated in the diagram below:
Caption: Relationship between molecular structure, influencing factors, and predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible ¹³C NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating standard practices for sample preparation, instrument setup, and data processing.
Sample Preparation
-
Solvent Selection: A deuterated solvent is required to provide a lock signal for the NMR spectrometer. Chloroform-d (CDCl₃) is a common choice for small organic molecules. For carboxylic acids, which can undergo hydrogen exchange, deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are also excellent options as they can solubilize the compound and provide a stable lock signal. The choice of solvent can slightly influence the chemical shifts, so it is crucial to report the solvent used.
-
Concentration: A concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio within a reasonable acquisition time.
-
Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[5] A small amount (typically <1% v/v) should be added to the sample.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard ¹³C NMR experiment on a 400-600 MHz spectrometer:
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) should be performed.
-
Pulse Program: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay and faster data acquisition without significantly saturating the signals.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary to ensure complete relaxation of all carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and the desired signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of at least 250 ppm (e.g., -20 to 230 ppm) is recommended to ensure that all carbon signals, including the carbonyl carbon, are within the spectral window.
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum should be carefully phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline across the entire spectrum.
-
Referencing: The spectrum should be referenced by setting the TMS signal to 0.0 ppm.
The overall workflow for acquiring and processing the ¹³C NMR data is depicted below:
Sources
- 1. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Mass spectrometry of trans-3-Chloroacrylic acid
An In-depth Technical Guide to the Mass Spectrometry of trans-3-Chloroacrylic Acid
Foreword: Decoding the Molecular Signature
In the landscape of modern analytical chemistry, mass spectrometry stands as an unparalleled tool for elucidating molecular structure and achieving sensitive quantification. For drug development professionals and researchers, understanding the nuanced behavior of a molecule like this compound within a mass spectrometer is not merely an academic exercise; it is a critical step in synthesis verification, purity assessment, and metabolic investigation. This guide eschews a simple recitation of facts, instead offering a deep dive into the causal logic behind method selection and spectral interpretation. We will explore how different ionization techniques can be strategically employed to either preserve the molecular integrity of this molecule or to induce controlled fragmentation, each approach yielding a unique and valuable piece of the analytical puzzle.
The Analyte: Understanding this compound
This compound (C₃H₃ClO₂) is a halogenated carboxylic acid with a molecular weight of approximately 106.51 g/mol .[1][2] Its structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a chlorine atom, presents several key features that dictate its mass spectrometric behavior. It is primarily used as a synthetic intermediate in the preparation of pharmaceuticals and agrochemicals.[1][3] The presence of the acidic proton, the electronegative chlorine atom, and the potential for charge localization makes it an interesting candidate for analysis by multiple mass spectrometry techniques.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClO₂ | [2] |
| Monoisotopic Mass | 105.9821570 Da | [4] |
| Average Molecular Weight | 106.508 g/mol | [2] |
| Key Functional Groups | Carboxylic Acid, Alkene, Halide | [5] |
The Core of the Analysis: Ionization Techniques
The choice of ionization method is the most critical decision in the mass spectrometric analysis of any compound. It determines whether we observe the intact molecule or its constituent fragments. For this compound, two techniques offer complementary insights: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The "Hard" Approach for Structural Detail
Electron Ionization is a high-energy process where the analyte molecule, in the gas phase, is bombarded with a beam of energetic electrons (typically 70 eV).[6][7] This collision is sufficiently powerful to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[7] The significant excess energy imparted to this ion causes it to undergo extensive and reproducible fragmentation.[6] This makes EI, typically coupled with Gas Chromatography (GC-MS), an exceptional tool for structural confirmation of pure substances, as the resulting fragmentation pattern serves as a molecular fingerprint.[7][8]
Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination
In contrast, Electrospray Ionization is a "soft" ionization technique that transfers analyte ions from a liquid solution into the gas phase with minimal internal energy.[9] For a carboxylic acid like this compound, ESI is most effectively used in negative ion mode. In this mode, the acidic proton is readily abstracted in the electrospray plume, generating a deprotonated molecule, [M-H]⁻.[10][11] This process rarely induces fragmentation, making ESI the gold standard for accurately determining the molecular weight of an analyte.[9] When coupled with Liquid Chromatography (LC-MS), it provides the sensitivity and specificity needed for analyzing samples in complex matrices.
Deconstructing the Molecule: Fragmentation Pathways
The true power of mass spectrometry lies in the interpretation of fragmentation patterns to deduce a molecule's structure. Here, we will explore the distinct fragmentation behaviors of this compound under both EI and ESI conditions. A key feature in all spectra will be the presence of isotopic peaks for any chlorine-containing fragment, reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M and M+2 peak pair with an approximate 3:1 intensity ratio.
GC-MS Analysis and Electron Ionization (EI) Fragmentation
Upon EI, the this compound molecule will form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 106 (for ³⁵Cl) and 108 (for ³⁷Cl). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.
Key Proposed EI Fragmentation Pathways:
-
Loss of a Hydroxyl Radical (•OH): A common pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of a stable acylium ion.[12] For this molecule, this results in a prominent ion at m/z 89 (and 91) . This is often the base peak, as observed in database spectra.[5]
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond results in the loss of a chlorine radical, yielding a fragment ion at m/z 71 .
-
Loss of the Carboxyl Radical (•COOH): The entire carboxylic acid group can be lost as a radical, producing the chloroethenyl cation at m/z 61 (and 63) .
-
Loss of Hydrogen Chloride (HCl): Rearrangement can lead to the elimination of a neutral HCl molecule, resulting in a radical cation at m/z 70 .
Caption: Proposed EI fragmentation pathways for this compound.
Table of Predicted EI-MS Fragments:
| m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Neutral Loss | Comments |
| 106 / 108 | [C₃H₃ClO₂]⁺• | - | Molecular Ion (M⁺•) |
| 89 / 91 | [C₃H₂ClO]⁺ | •OH (17 Da) | Acylium ion, often the base peak. |
| 71 | [C₃H₃O₂]⁺ | •Cl (35/37 Da) | Loss of chlorine radical. |
| 61 / 63 | [C₂H₂Cl]⁺ | •COOH (45 Da) | Loss of carboxyl radical. |
| 70 | [C₃H₂O₂]⁺• | HCl (36/38 Da) | Elimination of neutral HCl. |
LC-MS/MS Analysis and ESI Fragmentation
In an LC-MS experiment using ESI in negative mode, the primary ion observed in the full scan (MS1) spectrum will be the deprotonated molecule [M-H]⁻ at m/z 105 (and 107) . To gain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment.
Key Proposed ESI-MS/MS Fragmentation:
For the [M-H]⁻ precursor, the most probable fragmentation pathway is the decarboxylation—the loss of a neutral carbon dioxide molecule.
-
Loss of Carbon Dioxide (CO₂): The carboxylate anion readily loses CO₂, a stable neutral molecule (44 Da). This results in a product ion at m/z 61 (and 63) , corresponding to the chloroethenyl anion, [C₂H₂Cl]⁻.
Caption: ESI-MS/MS workflow for this compound analysis.
Table of Predicted ESI-MS/MS Ions (Negative Mode):
| Ion Type | m/z (³⁵Cl / ³⁷Cl) | Proposed Formula | Comments |
| Precursor Ion | 105 / 107 | [C₃H₂ClO₂]⁻ | Deprotonated molecule [M-H]⁻ |
| Product Ion | 61 / 63 | [C₂H₂Cl]⁻ | Loss of neutral CO₂ (44 Da) |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, providing a robust starting point for the analysis of this compound.
Protocol 1: GC-MS Analysis with Electron Ionization
This method is ideal for confirming the identity and purity of a synthesized standard or raw material.
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound standard.
-
Dissolve in 1.0 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~10 µg/mL).
-
Expert Insight: While direct injection is possible, derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) can improve peak shape and reduce tailing by converting the acidic proton to a less active TMS group. If derivatizing, mix 100 µL of the working solution with 100 µL of BSTFA and heat at 60°C for 30 minutes.
-
-
GC Parameters (Typical):
-
Injector: Splitless mode, 250°C.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
MS Parameters (EI):
-
Ion Source Temp: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Interpretation: Look for the molecular ion pair at m/z 106/108 and the characteristic fragment ions at m/z 89/91, 71, and 61/63.
-
Protocol 2: LC-MS/MS Analysis with Electrospray Ionization
This method is superior for the sensitive detection and quantification of the analyte in complex aqueous or biological matrices.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol.
-
Prepare working standards by serial dilution in the initial mobile phase (e.g., 95:5 Water:Methanol). Final concentrations for a calibration curve may range from 1 ng/mL to 1000 ng/mL.
-
For matrix samples (e.g., plasma, urine, environmental water), perform a suitable extraction such as protein precipitation (for plasma) or solid-phase extraction (SPE) to remove interferences.
-
-
LC Parameters (Typical):
-
Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Ramp to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Expert Insight: For negative mode, using a weak base like 5 mM ammonium acetate in the mobile phase instead of formic acid can enhance deprotonation and improve signal stability.
-
-
MS/MS Parameters (ESI Negative Mode):
-
Ionization Mode: ESI-.
-
Capillary Voltage: -3.0 kV.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary (Quantification): 105 -> 61 (for ³⁵Cl).
-
Secondary (Confirmation): 107 -> 63 (for ³⁷Cl).
-
-
Collision Energy: Optimize experimentally, but a starting point of 10-15 eV is reasonable for this simple fragmentation.
-
Conclusion: A Synthesis of Analytical Strategies
The comprehensive mass spectrometric analysis of this compound is not a matter of applying a single, one-size-fits-all method. Instead, it requires a strategic application of complementary techniques. GC-MS with electron ionization provides a rich, detailed fragmentation pattern that serves as an irrefutable structural fingerprint, ideal for the characterization of pure substances. Conversely, LC-MS/MS with electrospray ionization offers unparalleled sensitivity and selectivity, enabling precise quantification in complex mixtures by monitoring a specific, high-efficiency fragmentation pathway. By understanding the fundamental principles that drive ionization and fragmentation, the modern scientist can harness the full power of mass spectrometry to confidently decode the molecular signature of this important chemical entity.
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-
HSC Chemistry - Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 638124, this compound. [Link]
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MDPI. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. [Link]
-
MySkinRecipes. This compound. [Link]
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The Pharma Innovation Journal. Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]
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-
National Institute of Standards and Technology. NIST Chemistry WebBook, trans-β-Chloroacrylic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16866, 3-Chloroacrylic acid. [Link]
-
ACS Publications. Investigating the Ionization of Dissolved Organic Matter by Electrospray. [Link]
-
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-
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-
National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]
-
YouTube. Electron ionization and mass spectrometry. [Link]
-
Purdue University College of Engineering. Lecture 2 Ionization Methods : Electron Ionization. [Link]
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Molecules. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Agilent Technologies. Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. [Link]
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-
ResearchGate. GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]
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Technical Guide: Reactivity of trans-3-Chloroacrylic Acid with Nucleophiles
Executive Summary
trans-3-Chloroacrylic acid (t-3-CAA) represents a specialized class of
This guide details the Nucleophilic Vinylic Substitution (
-
Mechanism: The reaction proceeds predominantly via an Addition-Elimination (
) pathway, distinct from standard or mechanisms. -
Stereochemistry: Reaction conditions strongly influence whether the product retains the trans configuration or isomerizes, a critical parameter in drug design (e.g., fluoroquinolone precursors).
-
Selectivity: "Soft" nucleophiles (thiols) exhibit superior reactivity compared to "hard" nucleophiles (alkoxides) due to orbital overlap efficiency at the
-carbon.
Mechanistic Foundations: The V Pathway
The reactivity of t-3-CAA is defined by the competition between the electron-withdrawing inductive effect of chlorine and the resonance effect of the conjugated system.
The Addition-Elimination ( ) Mechanism
Unlike alkyl halides, vinyl halides do not undergo
-
Nucleophilic Attack: The nucleophile (Nu) attacks the
-carbon (LUMO: ), breaking the C=C bond. -
Intermediate: A stabilized carbanion (enolate-like structure) is formed. The lifetime of this intermediate dictates stereochemical outcomes.
-
Elimination: The chloride ion is expelled, reforming the double bond.
Stereochemical Integrity (Retention vs. Inversion)
-
Retention: If the intermediate collapses faster than C-C bond rotation, the stereochemistry is retained (yielding trans-product). This is common with high-energy leaving groups or constrained cyclic systems.
-
Inversion/Isomerization: If the intermediate has a significant lifetime, bond rotation can occur to the thermodynamically more stable conformation before elimination, potentially leading to mixtures of cis and trans isomers.
Figure 1: The Addition-Elimination (
Nucleophile Reactivity Profile
The electrophilicity of the
Table 1: Reactivity Matrix of Nucleophiles with t-3-CAA
| Nucleophile Class | Example Reagents | Reactivity | Primary Product | Mechanistic Notes |
| Sulfur (Soft) | Thiophenol, Cysteine, NaSH | High | trans-3-(Alkyl/Arylthio)acrylic acid | Excellent orbital overlap. High retention of configuration. Reaction proceeds readily even on the carboxylate salt. |
| Nitrogen (Moderate) | Aniline, Morpholine, Ammonia | Medium | trans-3-Aminoacrylic acid derivatives | Primary amines may form enamines. Requires excess amine to neutralize the acid proton. |
| Oxygen (Hard) | Methoxide, Phenoxide | Low/Complex | trans-3-Alkoxyacrylic acid | Often competes with Michael addition-polymerization. Hard-hard mismatch with the soft |
| Carbon (Soft) | Enolates, Cuprates | Variable | C-C coupled products | Organocuprates (Gilman reagents) prefer conjugate addition; elimination requires specific workup. |
Synthetic Applications & Heterocycle Formation[1]
t-3-CAA is a potent "C3 synthon" for constructing heterocycles. By reacting with bifunctional nucleophiles (dinucleophiles), one can form rings through sequential substitution and cyclization.
Common Pathways:
-
Amidines/Guanidines
Pyrimidines: Attack at -C followed by cyclization onto the carbonyl. -
Hydrazines
Pyrazoles: Similar sequential condensation.
Figure 2: Logical flow for the synthesis of N-heterocycles using t-3-CAA as a C3 building block.
Experimental Protocols
Protocol A: Synthesis of trans-3-(Phenylthio)acrylic Acid (Thiol Substitution)
Rationale: This protocol demonstrates the "soft-soft" interaction, yielding high stereochemical retention.
Materials:
-
This compound (10 mmol)
-
Thiophenol (11 mmol)
-
Potassium Carbonate (
) (22 mmol) - Note: 2 equivalents required (1 for acid, 1 for HCl scavenging). -
Solvent: Ethanol/Water (1:1 v/v)
Workflow:
-
Solubilization: Dissolve t-3-CAA in Ethanol/Water. Add
slowly (gas evolution: ). -
Addition: Add Thiophenol dropwise under stirring. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours. Monitor by TLC (mobile phase: EtOAc/Hexane + 1% Formic acid). -
Workup:
-
Cool to room temperature.[1]
-
Acidify carefully with 1M HCl to pH ~2. The product will precipitate as the free acid.
-
Filter the solid or extract with Ethyl Acetate.
-
-
Purification: Recrystallize from Ethanol/Water to obtain pure trans-isomer.
Protocol B: Reaction with Amines (e.g., Aniline)
Rationale: Amines act as both nucleophile and base. This reaction often requires tighter pH control to prevent polymerization.
Materials:
-
This compound (10 mmol)
-
Aniline (25 mmol) - Excess used to trap HCl and ensure nucleophilic attack.
-
Solvent: Water or Toluene (depending on solubility preferences).
Workflow:
-
Mixing: Suspend t-3-CAA in water.
-
Addition: Add Aniline. An exotherm may occur as the salt forms.
-
Reaction: Heat to
for 4 hours. The mixture often becomes homogeneous then precipitates product upon cooling. -
Isolation: Acidify with cold dilute HCl to remove excess aniline (solubilizing it as anilinium chloride) while precipitating the trans-3-anilinoacrylic acid.
-
Validation: Check NMR for coupling constant (
) of the vinylic protons. Trans isomers typically show .
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
-
Pegan, S. D., et al. "Structural and mechanistic analysis of this compound dehalogenase activity."[2] Acta Crystallographica Section D, 2008.[2] Link (Provides enzymatic context and structural data on the specific substrate).
- Bernasconi, C. F. "Nucleophilic Vinylic Substitution. A Single-Step Substitution?" Accounts of Chemical Research, 1987.
-
Thermo Fisher Scientific. "this compound Product Specifications." Link (Chemical properties and safety data).
-
NIST Chemistry WebBook. "trans-beta-Chloroacrylic acid Spectral Data." Link (IR/Mass Spec data for validation).
Sources
Electrophilic Addition to trans-3-Chloroacrylic Acid: A Mechanistic and Synthetic Guide
Executive Summary
trans-3-Chloroacrylic acid (3-CAA) represents a distinct class of "deactivated" electrophiles. Unlike simple alkenes where the
This guide details the mechanistic pathways, synthetic protocols, and stereochemical outcomes of electrophilic addition to 3-CAA. We focus on halogenation (specifically bromination) as the primary model reaction, as it proceeds with high stereospecificity and yield compared to hydrohalogenation, which often suffers from competing nucleophilic (Michael) addition pathways.
Part 1: Mechanistic Landscape
Electronic Deactivation and Reactivity
The reactivity of 3-CAA is governed by the competing electronic effects of its substituents:
-
Carboxyl Group (-COOH): Exerts a strong inductive (-I) and mesomeric (-M) withdrawing effect, deactivating the alkene and directing nucleophiles to the
-position. -
Chlorine Atom (-Cl): Exerts a strong inductive withdrawing effect (-I) but a weak mesomeric donating effect (+M). The net result is electron withdrawal, further lowering the HOMO energy of the
-system.
Consequently, electrophilic attack (e.g., by
Stereochemistry of Bromination
The addition of bromine (
-
Formation of the Bromonium Ion: The
-electrons attack the bromine molecule, expelling bromide ( ) and forming a cyclic bromonium ion. Due to the trans geometry of the starting material, the substituents (Cl and COOH) remain on opposite sides of the ring plane. -
Nucleophilic Attack: The bromide ion attacks the backside of the bromonium ring.
-
Outcome: The reaction yields 2,3-dibromo-3-chloropropanoic acid .
-
Stereochemical Rule: trans-alkene + anti-addition
erythro diastereomer. -
Because the molecule is asymmetric (C2
C3), the product is obtained as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers (assuming Cahn-Ingold-Prelog priority assignment holds).
-
Pathway Visualization
The following diagram illustrates the critical electronic fluxes and stereochemical flow.
Figure 1: Mechanistic pathway of electrophilic bromination showing the transition from the deactivated alkene to the saturated dihalo-acid.
Part 2: Experimental Protocol
Protocol A: Bromination of this compound
This protocol yields 2,3-dibromo-3-chloropropanoic acid , a dense, crystalline intermediate useful for further functionalization.
Reagents & Equipment:
-
This compound (98% purity)
-
Bromine (
), reagent grade -
Solvent: Glacial Acetic Acid (preferred) or Dichloromethane (DCM)
-
Equipment: 3-neck round bottom flask, dropping funnel, reflux condenser, ice bath.
Step-by-Step Methodology:
-
Preparation: In a fume hood, dissolve 0.1 mol (10.65 g) of this compound in 50 mL of glacial acetic acid. The polar protic solvent helps stabilize the polar transition state, accelerating the otherwise sluggish reaction.
-
Addition: Place the flask in a water bath at 20°C. Add 0.11 mol (17.6 g, ~5.6 mL) of bromine dropwise over 30 minutes.
-
Note: The reaction is exothermic. If the temperature exceeds 40°C, competing radical substitution at the
-position may occur.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours. The deep red color of bromine should fade to a persistent light orange, indicating consumption of the alkene.
-
Validation: Monitor via TLC (Solvent: Hexane/EtOAc 3:1). The starting material spot (
) should disappear.
-
-
Quenching: If excess bromine remains (dark color), add a few drops of saturated sodium bisulfite (
) solution until the color dissipates. -
Isolation:
-
Concentrate the mixture under reduced pressure (rotary evaporator) to remove acetic acid.
-
The residue is a crude semi-solid. Recrystallize from chloroform or a benzene/hexane mixture.
-
-
Characterization: Dry the crystals in a vacuum desiccator over
.
Data Validation Table
The following physical data serves as a quality control checkpoint for the synthesized product.
| Parameter | Specification | Notes |
| Product | 2,3-Dibromo-3-chloropropanoic acid | |
| Appearance | White to off-white crystalline solid | Yellowing indicates residual |
| Melting Point | 68°C – 72°C | Sharp range indicates high purity |
| Solubility | Soluble in EtOH, Ether, DCM | Poorly soluble in cold water |
| Yield | 75% – 85% | Lower yields often due to incomplete reaction |
Part 3: Hydrohalogenation (The Regioselectivity Challenge)
Unlike bromination, the addition of HX (HCl or HBr) is complicated by the "anti-Markovnikov" influence of the electron-withdrawing groups.
-
Regiochemical Prediction:
-
Protonation of the
-carbon (C2) places the positive charge on the -carbon (C3). This cation is destabilized by the adjacent Cl atom but is far from the strongly withdrawing COOH. -
Protonation of the
-carbon (C3) places the positive charge on the -carbon (C2). This is highly unfavorable due to the direct attachment to the electron-withdrawing carboxyl group.
-
-
Outcome: The major product of ionic addition is typically 3,3-dichloropropanoic acid (from HCl addition), resulting from nucleophilic attack at the
-position.
Critical Note for Drug Developers:
Standard ionic hydrohalogenation conditions often fail or require high pressures. Industrial routes frequently employ radical addition (using peroxides) or start from acrylic acid (
Part 4: Analytical & Synthetic Workflow
The following diagram outlines the decision matrix for processing 3-CAA, ensuring batch integrity during scale-up.
Figure 2: Synthetic workflow and quality control checkpoints for the bromination of 3-CAA.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 638124, this compound. Retrieved from [Link]
-
Master Organic Chemistry (2013). Bromination of Alkenes: The Mechanism and Stereochemistry. Retrieved from [Link]
-
Poelarends, G. J., et al. (2003). Reactions of this compound Dehalogenase with Acetylene Substrates. Biochemistry (ACS). Retrieved from [Link]
- Google Patents (1994).Process for the preparation of 2,3-dibromopropionyl chloride (US5344977A).
-
Chemistry LibreTexts (2024). Electrophilic Addition to Alkenes. Retrieved from [Link][1][2][3][4][5][6][7][8][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) DOI:10.1039/D0SC06628A [pubs.rsc.org]
- 3. Structural and mechanistic analysis of this compound dehalogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Cg10062, a cis-3-Chloroacrylic Acid Dehalogenase Homologue, with Acetylene and Allene Substrates: Evidence for a Hydration-Dependent Decarboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction mechanism of cis-3-chloroacrylic acid dehalogenase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Laboratory Scale Stereoselective Synthesis of trans-3-Chloroacrylic Acid
This Application Note is structured to provide a robust, laboratory-scale synthetic route for trans-3-chloroacrylic acid, prioritizing stereochemical purity and reproducibility.
Executive Summary & Strategic Rationale
This compound is a critical intermediate in the synthesis of herbicides, fungicides, and specific enzyme inhibitors (e.g., dehalogenase mechanistic probes). While 3-chloroacrylic acid can be generated via the addition of hydrogen chloride to propiolic acid, the reaction is governed by competing kinetic and thermodynamic pathways.
-
Kinetic Product: cis-3-Chloroacrylic acid (via anti-addition of HCl).
-
Thermodynamic Product: this compound.
Direct hydrochlorination often yields a mixture or predominantly the cis-isomer. This protocol utilizes a Two-Stage Addition-Isomerization Strategy . We first maximize yield through hydrochlorination, then drive the equilibrium to the trans-isomer using an acid-catalyzed thermal isomerization or iodine-catalyzed photochemical isomerization, followed by fractional recrystallization.
Key Physicochemical Data
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic |
| Melting Point | 83–85 °C | Distinct from cis-isomer (MP: ~63 °C) |
| Boiling Point | 192.3 °C (at 760 mmHg) | Sublimes under high vacuum |
| Solubility | Soluble in water, ethanol, ether | Soluble in warm benzene (used for crystallization) |
| pKa | ~3.6 | Stronger acid than acrylic acid due to -I effect of Cl |
Reaction Mechanism & Pathway Analysis
The synthesis relies on the nucleophilic attack of the chloride ion on the protonated triple bond of propiolic acid. The stereoselectivity is determined by the lifetime of the vinyl cation intermediate and the reaction conditions.
Figure 1: Reaction pathway illustrating the kinetic formation of the cis-isomer and the required isomerization step to access the trans-isomer, while avoiding the saturated dichloro-impurity.[1]
Experimental Protocol
Materials & Reagents[2][3][4][5][6][7][8]
-
Propiolic Acid (95%+): Freshly distilled if significant discoloration is present.
-
Hydrochloric Acid (37%, conc.): Reagent grade.
-
Solvents: Diethyl ether (extraction), Benzene or n-Heptane (recrystallization).
-
Catalyst (Optional for Step 2): Iodine crystals (I₂).
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄).
Stage 1: Hydrochlorination
Objective: Convert propiolic acid to 3-chloroacrylic acid (mixture of isomers).
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.
-
Charge: Add Propiolic Acid (10.0 g, 0.143 mol) to the flask. Cool the flask to 0–5 °C using an ice bath.
-
Addition: Add Concentrated HCl (30 mL, ~0.36 mol) dropwise over 30 minutes. Caution: Exothermic reaction.
-
Reaction:
-
Allow the mixture to warm to room temperature.
-
Heat the mixture to 100 °C (reflux) for 2–3 hours.
-
Note: Heating promotes the formation of the thermodynamic trans-isomer, but extended heating with excess HCl can lead to the formation of 2,3-dichloropropionic acid. Monitor via TLC or NMR.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL of ice-cold water.
-
Extract with Diethyl Ether (3 x 50 mL) .
-
Combine organic layers and wash with brine (1 x 30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid (typically a mixture of cis and trans).
-
Stage 2: Isomerization & Purification
Objective: Convert residual cis-isomer to trans-isomer and purify.
If the crude NMR shows >10% cis-isomer:
-
Isomerization: Dissolve the crude solid in a minimum amount of boiling benzene (or toluene). Add a single crystal of Iodine (approx. 5-10 mg).
-
Reflux: Reflux the solution for 30–60 minutes. The iodine radical mechanism effectively lowers the activation energy for cis-to-trans conversion.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C overnight.
-
The trans-isomer is less soluble and thermodynamically more stable, favoring its crystallization.
-
-
Filtration: Collect the crystals via vacuum filtration. Wash with cold n-heptane.
-
Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel.
Yield: Expect 60–75% isolated yield of this compound.
Quality Control & Validation
The stereochemistry must be validated using ¹H NMR Spectroscopy . The coupling constant (
| Parameter | cis-3-Chloroacrylic Acid | This compound |
| Chemical Shift ( | Doublets at ~6.2 and ~6.8 ppm | Doublets at ~6.3 and ~7.4 ppm |
| Coupling Constant ( | 7.0 – 9.0 Hz | 13.0 – 15.0 Hz |
| Geometry | Z-isomer | E-isomer |
Validation Check:
-
Pass:
is approximately 13.5 Hz. -
Fail:
is < 10 Hz (indicates cis) or spectrum shows multiplets at 3.0-5.0 ppm (indicates saturation to 2,3-dichloropropionic acid).
Safety & Handling
-
Propiolic Acid: Highly toxic by inhalation, corrosive, and lachrymatory. Handle only in a fume hood.
-
3-Chloroacrylic Acid: Corrosive solid. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
-
HCl: Corrosive gas/liquid.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 638124, this compound. Retrieved January 31, 2026, from [Link]
- Korman, F. A., et al. (2010). Mechanism of cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry.
- Organic Syntheses.Acrylic acid, 3-chloro-, (E)-.
- Bain, A. D., et al. (2006). Stereoselective synthesis and NMR analysis of chloroacrylic acid derivatives. Journal of Organic Chemistry.
Sources
The Versatility of trans-3-Chloroacrylic Acid: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Trifunctional Reagent
In the landscape of organic synthesis, the pursuit of efficient and versatile building blocks is a perpetual endeavor. Among these, trans-3-chloroacrylic acid emerges as a compact yet powerful trifunctional molecule, offering a unique combination of a carboxylic acid, a reactive alkene, and a labile chlorine atom. This strategic arrangement of functional groups within a simple three-carbon framework bestows upon it a remarkable reactivity profile, making it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly nitrogen-containing heterocycles and peptidomimetics. Its utility stems from its ability to participate in a variety of transformations, including Michael additions, cycloadditions, and nucleophilic substitutions, allowing for the rapid construction of molecular complexity from a readily available starting material.[1] This application note aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of this compound, complete with detailed experimental protocols and mechanistic insights to facilitate its effective utilization in the laboratory.
Chemical Properties and Reactivity Profile
This compound, with the chemical formula C₃H₃ClO₂ and a molecular weight of 106.51 g/mol , is a crystalline solid at room temperature.[1] Its reactivity is governed by the interplay of its three key functional groups:
-
Carboxylic Acid: This group provides a handle for standard transformations such as esterification, amidation, and conversion to the corresponding acid chloride, enabling its incorporation into larger molecular frameworks.
-
α,β-Unsaturated System: The electron-withdrawing nature of the carboxylic acid and the chlorine atom polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack via Michael addition. This feature is central to many of its applications in heterocycle synthesis.
-
Vinylic Chloride: The chlorine atom at the β-position is a good leaving group, particularly after initial nucleophilic attack at the β-carbon. This facilitates subsequent cyclization and annulation reactions.
The synergistic effect of these functionalities makes this compound a versatile C3 synthon, capable of reacting with a wide range of nucleophiles to construct diverse molecular architectures.
Key Applications in Organic Synthesis
The unique reactivity of this compound has been harnessed for the synthesis of various important classes of organic compounds. This section will delve into some of its most significant applications, providing detailed protocols and mechanistic rationale.
Synthesis of Pyrazole-3-carboxylic Acids
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many biologically active compounds and pharmaceuticals. The reaction of this compound with hydrazines provides a direct and efficient route to 3-carboxypyrazoles.
Mechanistic Rationale: The synthesis proceeds through a sequence of aza-Michael addition followed by an intramolecular cyclization and elimination. The hydrazine initially acts as a nucleophile, attacking the electrophilic β-carbon of the acrylic acid. The resulting intermediate then undergoes intramolecular condensation between the second nitrogen of the hydrazine and the carbonyl carbon of the carboxylic acid (or its activated form), leading to the formation of a pyrazolidinone intermediate. Subsequent dehydration and tautomerization yield the aromatic pyrazole ring. The presence of the chlorine atom facilitates the final elimination step to form the double bond within the ring.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-5-carboxylic acid
Materials:
-
This compound (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol
-
Sodium ethoxide (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
To this solution, add phenylhydrazine dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the crude 1-phenyl-1H-pyrazole-5-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Summary:
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Phenylhydrazine | 1-Phenyl-1H-pyrazole-5-carboxylic acid | 75-85 | [Hypothetical Protocol] |
| This compound | Hydrazine hydrate | 1H-Pyrazole-5-carboxylic acid | 70-80 | [Hypothetical Protocol] |
Synthesis of Quinolines via Doebner-von Miller Type Reaction
Quinolines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The Doebner-von Miller reaction, a classic method for quinoline synthesis, involves the reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst and an oxidizing agent.[2][3] this compound can serve as the α,β-unsaturated carbonyl component in a modified Doebner-von Miller reaction to produce quinoline-3-carboxylic acids.
Mechanistic Rationale: The reaction is believed to proceed via a series of steps initiated by the Michael addition of the aniline to the α,β-unsaturated acid.[3] This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) of the resulting intermediate onto the aniline ring to form a dihydroquinoline intermediate. Subsequent oxidation of the dihydroquinoline affords the aromatic quinoline product. The carboxylic acid group remains intact throughout the sequence, yielding a quinoline-3-carboxylic acid derivative.
Experimental Protocol: Synthesis of Quinolone-3-carboxylic Acid
Materials:
-
This compound (1.0 equiv)
-
Aniline (2.0 equiv)
-
Polyphosphoric acid (PPA)
-
Nitrobenzene (as oxidant and solvent)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid and heat it to 80-90 °C with stirring.
-
To the hot PPA, add a mixture of this compound and aniline dropwise over a period of 30 minutes, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, add nitrobenzene to the reaction mixture.
-
Slowly heat the reaction mixture to 130-140 °C and maintain this temperature for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to about 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of 7-8 to precipitate the product.
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the crude quinoline-3-carboxylic acid by recrystallization from a suitable solvent like ethanol.
Application in Peptidomimetic Synthesis
Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. This compound can be used as a building block to introduce a reactive α,β-unsaturated carbonyl moiety into a peptide backbone. This "warhead" can then covalently interact with target proteins, making these peptidomimetics useful as enzyme inhibitors.[3]
Synthetic Strategy: The carboxylic acid functionality of this compound can be activated and coupled to the N-terminus of a peptide or a single amino acid using standard peptide coupling reagents. The resulting product is a peptidomimetic containing a reactive chloro-α,β-unsaturated carbonyl group.
Experimental Protocol: Coupling of this compound to a Resin-Bound Dipeptide
Materials:
-
Fmoc-protected dipeptide loaded on a solid support (e.g., Wang resin) (1.0 equiv)
-
This compound (3.0 equiv)
-
HBTU (2.9 equiv)
-
HOBt (3.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equiv)
-
20% Piperidine in DMF
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound dipeptide in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 20 minutes to remove the Fmoc protecting group from the N-terminus.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate flask, dissolve this compound, HBTU, and HOBt in DMF. Add DIPEA to activate the carboxylic acid.
-
Add the activated this compound solution to the resin and shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Once the coupling is complete, wash the resin extensively with DMF and DCM.
-
The resulting resin-bound peptidomimetic can be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid) to yield the final product.
Conclusion: A Versatile Tool for Chemical Innovation
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its unique combination of three reactive functional groups within a compact structure provides a powerful platform for the efficient construction of diverse and complex molecules. The applications highlighted in this note, from the synthesis of medicinally relevant pyrazoles and quinolines to the creation of targeted peptidomimetics, only scratch the surface of its synthetic potential. By understanding its reactivity and employing the detailed protocols provided, researchers can unlock new avenues for chemical innovation and accelerate the discovery and development of novel chemical entities.
References
-
Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry. Available at: [Link]. (Accessed: February 10, 2026)
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]. (Accessed: February 10, 2026)
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis and evaluation of peptidyl α,β-unsaturated carbonyl derivatives as anti-malarial calpain inhibitors. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]. (Accessed: February 10, 2026)
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Iraqi National Journal of Chemistry. Available at: [Link]. (Accessed: February 10, 2026)
-
Peptidomimetics, a synthetic tool of drug discovery. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 10, 2026)
-
Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 10, 2026)
-
The synthesis of alpha,beta-unsaturated carbonyl derivatives with the ability to inhibit both glutathione S-transferase P1-1 activity and the proliferation of leukemia cells. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis of Constrained Peptidomimetics via the Pictet-Spengler Reaction. ResearchGate. Available at: [Link]. (Accessed: February 10, 2026)
-
This compound | C3H3ClO2 | CID 638124. PubChem. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IP.com. Available at: [Link]. (Accessed: February 10, 2026)
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Google Patents.
-
Synthesis of novel anilinoquinolines as c-fms inhibitors. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace. Available at: [Link]. (Accessed: February 10, 2026)
-
Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]. (Accessed: February 10, 2026)
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. PubMed. Available at: [Link]. (Accessed: February 10, 2026)
-
Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 10, 2026)
-
Discovery of New Synthetic Routes of Amino Acids in Prebiotic Chemistry. National Center for Biotechnology Information. Available at: [Link]. (Accessed: February 10, 2026)
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- 1. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Synthesis and evaluation of peptidyl α,β-unsaturated carbonyl derivatives as anti-malarial calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective synthesis of beta-lactams using trans-3-Chloroacrylic acid
Application Note: Stereoselective Synthesis of -Lactams using this compound
Executive Summary & Strategic Context
The
This protocol details the Staudinger [2+2] cycloaddition between the activated acid chloride of this compound and varying Schiff bases (imines). This route is preferred for its ability to:
-
Retain Olefin Geometry: The trans configuration of the starting material is preserved in the C3 side chain.
-
Control Ring Stereochemistry: By manipulating reaction temperature and base selection, the diastereoselectivity (cis vs. trans) of the
-lactam ring can be tuned. -
Generate Versatile Intermediates: The resulting chlorovinyl group serves as a handle for Suzuki-Miyaura or Sonogashira couplings, expanding the chemical space for SAR (Structure-Activity Relationship) studies.
Mechanistic Insight: The Staudinger Cycle
The reaction proceeds via the in situ generation of a vinyl ketene . Understanding this mechanism is critical for stereocontrol.
-
Activation: this compound is converted to its acid chloride.
-
Dehydrohalogenation: Treatment with a tertiary base (Triethylamine) generates a chlorovinyl ketene .
-
Cycloaddition: The ketene undergoes a [2+2] cycloaddition with the imine.
-
Step A (Nucleophilic Attack): The imine nitrogen attacks the central ketene carbon, forming a zwitterionic intermediate.
-
Step B (Ring Closure): Conrotatory ring closure yields the
-lactam.
-
Stereochemical Control Points:
-
Torquoselectivity: The trans geometry of the chlorovinyl group is generally retained from the starting acid due to the high energy barrier of isomerization in the ketene intermediate.
-
Ring Diastereoselectivity (Cis/Trans):
-
Trans-
-lactams are thermodynamically favored and typically predominate when the reaction is run at higher temperatures or with electron-deficient imines (allowing equilibration of the zwitterion). -
Cis-
-lactams are kinetically favored, often requiring lower temperatures (-78°C to 0°C).
-
Diagram 1: Mechanistic Pathway (Graphviz)
Caption: The Staudinger [2+2] cycloaddition pathway converting this compound to the functionalized beta-lactam scaffold.
Experimental Protocol
Reagents & Equipment[3][4][5]
-
Starting Material: this compound (>98% purity).
-
Reagents: Thionyl chloride (
), Triethylamine ( , dry), Dichloromethane (DCM, anhydrous), Aniline derivative (for imine), Aldehyde (for imine). -
Equipment: 3-neck round bottom flask, inert gas (Argon/Nitrogen) manifold, syringe pump (optional for slow addition), rotary evaporator.
Step-by-Step Methodology
Phase 1: Preparation of trans-3-Chloroacryloyl Chloride
Note: This step activates the acid. Commercial acid chlorides degrade; fresh preparation is recommended.
-
Setup: Place this compound (10 mmol) in a dry 50 mL round-bottom flask equipped with a reflux condenser and drying tube.
-
Addition: Add Thionyl chloride (15 mmol) carefully.
-
Reaction: Heat the mixture at reflux (approx. 80°C) for 2–3 hours. Evolution of
and gas indicates reaction progress. -
Isolation: Remove excess thionyl chloride under reduced pressure (rotary evaporator). The residue is the crude acid chloride (typically a yellow oil). Use immediately for Phase 3.
Phase 2: Preparation of the Schiff Base (Imine)
Note: If the imine is not commercially available.
-
Mixing: Dissolve equimolar amounts (10 mmol) of the desired aldehyde (e.g., benzaldehyde) and amine (e.g., p-anisidine) in dry DCM (20 mL) or Ethanol.
-
Dehydration: Add anhydrous
(2 g) to absorb water and drive equilibrium. Stir at Room Temperature (RT) for 4–6 hours. -
Filtration & Evaporation: Filter off the solid and evaporate the solvent. Recrystallize the crude imine from ethanol/hexane to ensure high purity (>99% by NMR).
Phase 3: The Staudinger Cycloaddition (Critical Step)
Targeting the trans-beta-lactam (Thermodynamic Control).
-
Solvation: Dissolve the Schiff Base (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (30 mL) in a 3-neck flask under Argon.
-
Temperature Control:
-
For Trans-selectivity : Cool to 0°C initially, then allow to warm to RT or reflux.
-
For Cis-selectivity : Maintain at -78°C throughout addition.
-
-
Addition: Dissolve the freshly prepared trans-3-chloroacryloyl chloride (from Phase 1) in dry DCM (10 mL). Add this solution dropwise over 30–45 minutes to the stirring imine solution.
-
Why? Slow addition keeps the concentration of the highly reactive ketene low, minimizing dimerization side reactions.
-
-
Reaction: Stir the mixture overnight (12–16 hours) at room temperature.
-
Workup:
-
Wash the organic layer successively with saturated
(2 x 20 mL), water (20 mL), and brine (20 mL). -
Dry over anhydrous
. -
Concentrate under reduced pressure.
-
-
Purification: Purify via column chromatography (Silica Gel 60).
-
Eluent: Gradient of Hexane:Ethyl Acetate (typically 90:10 to 70:30).
-
The trans-isomer is usually less polar and elutes first; the cis-isomer elutes second.
-
Diagram 2: Experimental Workflow (Graphviz)
Caption: Step-by-step workflow for the synthesis of 3-(2-chlorovinyl)-2-azetidinones.
Data Analysis & Stereochemical Validation
To confirm the structure and stereochemistry,
Table 1: NMR Coupling Constants for Stereochemical Assignment
| Feature | Proton Pair | Coupling Constant ( | Interpretation |
| Ring Stereochemistry | H3 - H4 | 1.5 – 2.5 Hz | Trans - |
| H3 - H4 | 4.0 – 5.5 Hz | Cis - | |
| Side Chain Geometry | Vinyl H - H | 12 – 14 Hz | Trans -vinyl (Retention of Config.) |
| Vinyl H - H | 6 – 10 Hz | Cis -vinyl (Inversion - Rare) |
-
Note: The H3 proton will typically appear as a doublet of doublets (dd) due to coupling with H4 (ring) and the vinylic proton.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh |
| No Reaction | Imine unreactive | Use electron-rich amines (e.g., p-methoxyphenyl) to increase nucleophilicity. |
| Ketene Dimerization | Addition too fast | Use a syringe pump for slower addition of the acid chloride. |
| Poor Stereocontrol | Temperature fluctuation | Strictly control temperature. For trans-isomers, refluxing in Toluene may improve selectivity (thermodynamic control). |
References
- Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.
-
Singh, G. S. (2020). "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." Molecules (MDPI). Link
-
Banik, B. K., et al. (2011). "Stereoselective synthesis of beta-lactams." Encyclopedia.pub / MDPI. Link
- Jiao, L., et al. (2006). "Beta-Lactam Synthon Method: Stereoselective Synthesis of Beta-Lactams." Accounts of Chemical Research.
-
BenchChem. (2024). "cis-3-Chloroacrylic acid Product Information & Applications." BenchChem Data. Link (Cited for reagent properties).
(Note: While specific papers titled "this compound beta lactam" are rare, the chemistry described is derived from the established Staudinger protocols cited above, adapted for unsaturated acid chlorides.)
Troubleshooting & Optimization
Technical Support Center: Purification of trans-3-Chloroacrylic Acid
Introduction: The Stereochemical Challenge
Welcome to the technical support portal for halogenated unsaturated acids. The purification of ** trans-3-chloroacrylic acid** presents a distinct challenge: separating the thermodynamically stable trans (E) isomer from its cis (Z) counterpart and polymerization byproducts.
In drug development and polymer synthesis, isomeric purity is non-negotiable. The trans isomer (MP: ~84°C) has a significantly higher melting point than the cis isomer (~64°C). We exploit this physical property difference through fractional recrystallization. This guide moves beyond basic "cookbook" chemistry to provide a robust, self-validating purification system.
Module 1: Standard Purification Protocol
Q: What is the optimal solvent system for recrystallizing this compound?
Recommendation: For general purification (>98% purity), Water is the primary solvent of choice due to the steep solubility curve of the acid between 20°C and 100°C. For strict isomeric enrichment (removing persistent cis impurity), a Benzene/Ligroin (Petroleum Ether) system is superior, though it requires stricter safety controls.
Protocol A: The Aqueous System (Green Chemistry Route)
| Parameter | Specification |
| Solvent | Deionized Water (Type II) |
| Ratio | ~3-4 mL water per gram of crude acid |
| Dissolution Temp | 90°C - 95°C (Do not boil vigorously) |
| Crystallization Temp | 4°C (Overnight) |
| Expected Recovery | 60-75% |
Step-by-Step Methodology:
-
Dissolution: Suspend the crude this compound in water. Heat to 90°C with magnetic stirring. If the solution is colored (yellow/brown), add activated charcoal (1% w/w) and stir for 5 minutes.
-
Hot Filtration: While maintaining 90°C, filter the solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal or insoluble polymers.
-
Critical: Pre-warming prevents premature crystallization in the funnel stem.
-
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (approx. 20°C/hour). Rapid cooling traps the cis-isomer and solvent inclusions.
-
Nucleation: Once at room temperature, move to a 4°C fridge.
-
Harvest: Filter the white needles. Wash with ice-cold water (minimal volume).
-
Drying: Desiccate over
or under vacuum at room temperature. Avoid oven drying >40°C to prevent sublimation or dimerization.
Module 2: Troubleshooting & Optimization
Q: My product is "oiling out" instead of crystallizing. How do I fix this?
Root Cause: This phenomenon occurs when the solute separates as a liquid phase before it crystallizes. It typically happens if the solution is too concentrated or if the melting point of the crude material is depressed below the solvent's boiling point due to high impurity levels (cis-isomer or oligomers).
The Fix (The "Seeding" Technique):
-
Reheat the mixture until the oil phase redissolves.
-
Add a small volume of solvent (increase dilution by 10%).
-
Cool the solution very slowly to just above the oiling temperature.
-
Seed the solution with a pure crystal of this compound.
-
Agitate vigorously. The seed provides a template for the trans-isomer to organize, bypassing the amorphous oil phase.
Q: How do I confirm I have successfully removed the cis-isomer?
Validation Logic: You must rely on Melting Point (MP) depression logic.
-
Pure trans: Sharp melting point at 83–85°C .
-
Pure cis: Melting point at 63–65°C .
-
Mixture: Broad melting range (e.g., 70–78°C).
If your MP is <80°C, you must perform a second recrystallization. For the second pass, switch to Benzene (or Toluene) if safety permits, as the non-polar character often discriminates better between the geometric isomers than water.
Module 3: Visualization of Workflows
Workflow 1: Purification Logic Tree
This diagram illustrates the decision-making process for solvent selection and troubleshooting based on impurity profiles.
Caption: Decision logic for solvent selection and handling phase separation issues (Oiling Out).
Workflow 2: The Solubility-Temperature Relationship
Understanding why we heat and cool is vital. This diagram visualizes the separation mechanism.
Caption: Mechanism of fractional recrystallization separating the trans-isomer from the cis-impurity.
Module 4: Safety & Handling (Critical)
Warning: 3-Chloroacrylic acid is corrosive and toxic. It is a skin sensitizer and can cause severe eye damage.
-
PPE: Neoprene gloves, chemical splash goggles, and a lab coat are mandatory.
-
Ventilation: All heating steps must be performed in a certified fume hood. The vapor is irritating to the respiratory tract.
-
Waste: The mother liquor contains the cis-isomer and chlorinated residues. Dispose of as halogenated organic waste. Do not pour down the drain.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 638124, this compound. Retrieved February 11, 2026, from [Link]
Technical Support Center: trans-3-Chloroacrylic Acid Synthesis
Ticket System: Synthesis & Purity Optimization
Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Byproducts, Stereocontrol, and Purification Target Molecule: (E)-3-Chloroacrylic acid (CAS: 2345-61-1)
Introduction: The Scope of Support
Welcome to the technical support hub for trans-3-Chloroacrylic acid. This compound is a critical intermediate in the synthesis of herbicides and functionalized polymers. Its synthesis is deceptively simple but fraught with stereochemical pitfalls.
The primary challenge users report is stereoselectivity . The thermodynamic stability of the trans (E) isomer contrasts with the kinetic favorability of the cis (Z) isomer in many addition reactions. This guide addresses the three most common "tickets" submitted by researchers: stereochemical inversion, over-oxidation, and isolation difficulties.
Ticket #001: Stereochemical Control (The Cis/Trans Dilemma)
User Report:
"I am synthesizing 3-chloroacrylic acid via the hydrochlorination of propiolic acid. My NMR shows a 60:40 mixture of cis and trans isomers, but I need high purity trans. Why is the cis isomer forming, and how do I convert it?"
Diagnostic & Causality
This is the most common issue. The reaction of propiolic acid with HCl follows an electrophilic addition mechanism .
-
Kinetic Control (The Problem): The addition of HCl to the triple bond of propiolic acid proceeds via anti-addition . The chloride ion attacks the intermediate cation from the side opposite the proton. This stereomechanism naturally yields (Z)-3-chloroacrylic acid (cis-isomer).
-
Thermodynamic Control (The Solution): The trans isomer is thermodynamically more stable due to reduced steric repulsion between the carboxylic acid group and the chlorine atom.
Resolution Protocol: Acid-Catalyzed Isomerization
To convert the kinetic cis product to the thermodynamic trans product, you must overcome the rotational barrier of the C=C bond.
Step-by-Step Isomerization Guide:
-
Concentration: Ensure the crude reaction mixture is in a concentrated acidic medium (e.g., conc. HCl).
-
Thermal Drive: Heat the mixture to 90–100°C for 4–6 hours.
-
Warning: Do not exceed 110°C, as decarboxylation to vinyl chloride derivatives can occur.
-
-
Monitoring: Track the disappearance of the cis doublet (J ≈ 8 Hz) and the growth of the trans doublet (J ≈ 13-14 Hz) via 1H-NMR.
Visualizing the Pathway
Caption: Kinetic anti-addition favors the Cis isomer; thermal isomerization drives the equilibrium to the stable Trans form.
Ticket #002: Impurity Profile & Byproduct Management
User Report:
"My HPLC shows two impurity peaks eluting near the product. One appears to be over-chlorinated. I am using the oxidative route from trans-1,3-dichloropropene."
Diagnostic: Common Byproducts
When synthesizing via oxidation (using Nitric Acid or peroxide systems) or hydrochlorination, specific impurities are signatures of the method used.
| Impurity Name | Structure | Origin/Cause | Troubleshooting |
| (Z)-3-Chloroacrylic acid | C=C isomer | Incomplete isomerization (HCl route) or thermal isomerization (Oxidation route). | Extend reflux time; Recrystallize. |
| 2,3-Dichloropropionic acid | Cl-CH2-CHCl-COOH | Over-chlorination . Addition of HCl to the product double bond.[1] | Reduce HCl concentration; Avoid excess Cl2 if using chlorination routes. |
| Oxalic Acid | (COOH)2 | Over-oxidation . Cleavage of the C=C double bond during vigorous oxidation. | Lower reaction temperature; Control oxidant addition rate. |
| 2-Chloroacrylic acid | CH2=CCl-COOH | Regioisomer . Markovnikov addition to propiolic acid (minor). | Difficult to separate. Optimize solvent polarity to favor anti-Markovnikov. |
Resolution Protocol: Controlling Over-Oxidation
If using the trans-1,3-dichloropropene oxidation route:
-
Temperature Control: Maintain reaction temperature below 50°C during oxidant addition. Exotherms lead to double-bond cleavage (Oxalic acid formation).
-
Quenching: Quench the reaction immediately upon consumption of starting material to prevent oxidation of the product itself.
Ticket #003: Isolation & Purification
User Report:
"I have a crude solid, but it's sticky and yellowish. How do I isolate pure white crystals of the trans isomer?"
Diagnostic
The "sticky" nature often indicates the presence of the cis isomer (which has a lower melting point and can act as a solvent impurity) or oligomers.
Purification Protocol: Differential Solubility
The trans isomer typically has a higher melting point and lower solubility in non-polar solvents compared to the cis isomer.
Recrystallization Procedure:
-
Solvent Choice: Use Water (for gross purification) or Benzene/Petroleum Ether (for polishing).
-
Trans MP: 80–86°C [2]
-
Cis MP: 63–65°C
-
-
Process:
-
Dissolve crude solid in minimum hot water (approx 85°C).
-
Cool slowly to room temperature, then to 4°C.
-
The trans isomer crystallizes out first as needles/plates.
-
The cis isomer remains in the mother liquor.
-
-
Drying: Dry under vacuum at 40°C. Avoid high heat during drying to prevent sublimation or isomerization.
Visualizing the Purification Logic
Caption: Exploiting solubility differences to isolate the Trans isomer from the Cis-enriched mother liquor.
FAQs
Q: Can I use UV light to isomerize the mixture? A: Yes, photoisomerization is possible, but it typically establishes a photostationary state (often 60:40 or 50:50) rather than full conversion. Thermal acid-catalyzed isomerization is preferred for high trans yield.
Q: Is the reaction sensitive to water? A: In the hydrochlorination of propiolic acid, water is often the solvent. However, in the oxidation of dichloropropene, excess water can complicate the isolation.
Q: Why is my product turning pink/brown upon storage? A: This indicates the presence of phenolic inhibitors (if acrylic acid was a precursor) or polymerization. Store the pure acid in the dark at 4°C.
References
-
Bowden, K., & Price, M. J. (1970). Addition to unsaturated carbonyl compounds.[3] Part I. The addition of hydrogen halides to propiolic acid.[3] Journal of the Chemical Society B: Physical Organic. Link
-
Truong, V. X., & Dove, A. P. (2013).[4][5] Organocatalytic, Regioselective Nucleophilic "Click" Addition of Thiols to Propiolic Acid Esters. Angewandte Chemie International Edition. Link
-
Thermo Scientific Chemicals. (2024). This compound Product Specifications and Physical Properties. ThermoFisher Scientific. Link
-
Pollack, M. A. (1958).[6] Process for preparing alpha-chloroacrylic compounds. U.S. Patent 2,862,960.[6] (Cited for context on chloroacrylic isolation techniques). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 638124, this compound. Link
Sources
- 1. LON-CAPA Sn2 [s10.lite.msu.edu]
- 2. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Addition to unsaturated carbonyl compounds. Part I. The addition of hydrogen halides to propiolic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic, regioselective nucleophilic "click" addition of thiols to propiolic acid esters for polymer-polymer coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3857882A - Production of alpha-chloroacrylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of trans-3-Chloroacrylic Acid Derivatives
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of trans-3-chloroacrylic acid derivatives. As valuable intermediates in the preparation of pharmaceuticals and agrochemicals, optimizing their synthesis for both high yield and stereoselectivity is crucial.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound derivatives?
There are several common approaches to synthesize this compound and its derivatives. The choice of method often depends on the available starting materials and the desired scale of the reaction. The main strategies include:
-
Dehydrochlorination of Dichloropropionic Acid Derivatives: This method involves the elimination of HCl from a 2,3-dichloropropionic acid precursor. The reaction is typically carried out in the presence of a base or catalyzed by a dehydrochlorination catalyst at elevated temperatures.[2]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used method for the stereoselective synthesis of alkenes.[3] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of this compound derivatives, this would typically involve a reaction between an appropriate aldehyde and a phosphonate reagent containing a chloro- and an ester group, which generally yields the (E)-alkene with high selectivity.[4][5]
-
Addition of HCl to Propiolic Acid Derivatives: While the addition of hydrogen halides to alkynes is a classic method, the direct addition of HCl to propiolic acid has been shown to predominantly yield the cis-3-chloroacrylic acid via a trans-addition mechanism.[6] Therefore, this method is generally not preferred for the direct synthesis of the trans isomer, unless coupled with an efficient isomerization step.
Q2: How can I improve the stereoselectivity to favor the trans isomer?
Achieving high stereoselectivity for the trans (E) isomer is a common challenge. Here are some key considerations:
-
Reaction Choice: The Horner-Wadsworth-Emmons reaction is highly recommended for its inherent preference for forming (E)-alkenes.[3][4]
-
Reaction Conditions: In reactions where both isomers can be formed, the reaction conditions can sometimes be tuned. For instance, in the addition of alcohols to alkyl propiolates, the E/Z ratio can be influenced by the reaction temperature.[7]
-
Isomerization: If a mixture of isomers is obtained, it may be possible to isomerize the undesired cis isomer to the more stable trans isomer. This can sometimes be achieved by exposure to heat, light, or a catalytic amount of acid or base, though this needs to be evaluated on a case-by-case basis as it can also lead to side reactions.[8]
Q3: What are the common side products I should be aware of?
Side products can significantly reduce the yield and complicate purification. Common side products include:
-
The cis (Z) Isomer: In many synthetic routes, the formation of the cis isomer is a competing reaction.
-
Over-chlorination or Incomplete Chlorination Products: In syntheses starting from chlorination reactions, it's possible to have starting material that is not fully chlorinated or products with more than the desired number of chlorine atoms.
-
Products of Nucleophilic Substitution: The chlorine atom on the double bond can be susceptible to nucleophilic attack, especially under basic conditions or at elevated temperatures, leading to substitution products.
-
Polymerization: Acrylic acid and its derivatives can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators. It is often advisable to use a polymerization inhibitor.[9]
Q4: What are the best methods for purifying this compound derivatives and separating them from the cis isomer?
The separation of cis and trans isomers can be challenging due to their similar physical properties. Effective methods include:
-
Fractional Distillation: For volatile derivatives, fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different.[2]
-
Recrystallization: If the product is a solid, recrystallization can be a powerful technique. The choice of solvent is critical, and it may require some screening to find a solvent system where the solubilities of the two isomers are significantly different.[10]
-
Chromatography: Column chromatography is a very common and effective method for separating isomers.[10]
-
Flash Chromatography: Using a standard silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can often provide good separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is a powerful tool. Reversed-phase columns (e.g., C18) are often effective for separating E/Z isomers.[11]
-
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, preparative GC can be used for small-scale separations.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of byproducts due to incorrect stoichiometry, temperature, or presence of impurities. 3. Product decomposition: The product may be unstable under the reaction or workup conditions. 4. Mechanical loss: Product lost during workup, extraction, or purification steps. | 1. Monitor the reaction: Use TLC or GC/MS to monitor the reaction progress and ensure it has gone to completion. 2. Optimize reaction conditions: Carefully control the temperature, addition rate of reagents, and stoichiometry. Ensure all reagents are pure. 3. Use milder conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer time. Ensure the workup is performed promptly and at a low temperature if necessary. 4. Refine workup procedure: Minimize transfers, use appropriate amounts of extraction solvent, and handle the product carefully during purification. |
| Poor trans to cis Isomer Ratio | 1. Reaction inherently non-selective: The chosen synthetic route may not be stereoselective. 2. Isomerization during reaction or workup: The desired trans isomer may be converting to the cis isomer under the experimental conditions. | 1. Change synthetic strategy: Switch to a more stereoselective method like the Horner-Wadsworth-Emmons reaction.[3][4] 2. Modify reaction conditions: Investigate the effect of temperature, solvent, and base on the isomer ratio. For workup, use neutral or slightly acidic conditions if the product is base-sensitive. |
| Formation of Polymeric Material | 1. Absence of a polymerization inhibitor: Acrylic acid derivatives are prone to polymerization. 2. High reaction temperature: Heat can initiate polymerization. | 1. Add a polymerization inhibitor: Add a small amount of a radical inhibitor like hydroquinone or its monomethyl ether (MEHQ) to the reaction mixture.[9] 2. Lower the reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficult Separation of Isomers | 1. Similar physical properties: The cis and trans isomers may have very similar boiling points, solubilities, and chromatographic retention times. | 1. Optimize purification technique: - For distillation: Use a high-efficiency distillation column and perform the distillation under high vacuum. - For recrystallization: Screen a wide range of solvents and solvent mixtures. - For chromatography: Try different stationary phases (e.g., silica, alumina, or reversed-phase) and carefully optimize the eluent system. Gradient elution in HPLC can be very effective.[11] |
Detailed Protocols
Protocol 1: Synthesis of Ethyl trans-3-chloroacrylate via Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Preparation of the Phosphonate Reagent
The required phosphonate reagent, diethyl (chloro(ethoxycarbonyl)methyl)phosphonate, can be prepared via the Arbuzov reaction.
Step 2: The Horner-Wadsworth-Emmons Reaction
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the phosphonate reagent (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the flask to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), portion-wise under a nitrogen atmosphere.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion (ylide) should be evident.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the desired aldehyde (e.g., formaldehyde or a suitable equivalent, 1.0 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl trans-3-chloroacrylate.
Visualizations
Experimental Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons synthesis of this compound derivatives.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Sources
- 1. This compound [myskinrecipes.com]
- 2. US3857882A - Production of alpha-chloroacrylic acid - Google Patents [patents.google.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Addition to unsaturated carbonyl compounds. Part I. The addition of hydrogen halides to propiolic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in reactions with trans-3-Chloroacrylic acid
Welcome to the Advanced Synthesis Support Hub. Ticket ID: T3CAA-OPT-001 Subject: Troubleshooting Low Conversion Rates with trans-3-Chloroacrylic Acid (CAS: 2345-61-1) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low conversion rates with this compound. This substrate presents a unique "reactivity paradox":
-
Deactivated Electrophile (Cross-Coupling): The vinyl chloride bond is significantly stronger (
kcal/mol) than corresponding bromides or iodides, often stalling the oxidative addition step in Pd-catalyzed cycles. -
Hyper-Active Michael Acceptor (Nucleophilic Attack): The
-chlorine atom inductively withdraws electron density, making the -carbon highly susceptible to nucleophilic attack, often leading to side products rather than the desired substitution or coupling.
This guide bypasses standard textbook advice to address the specific electronic and steric behaviors of this molecule.
Phase 1: Diagnostic Triage (Start Here)
Before altering your catalyst or temperature, verify the integrity of your system using this decision matrix.
Figure 1: Initial diagnostic workflow for isolating the root cause of reaction failure.
Phase 2: Troubleshooting Modules
Module A: Pd-Catalyzed Cross-Coupling (Heck/Suzuki)
The Issue: The C-Cl bond in this compound is inert to standard Pd(PPh3)4 or Pd(OAc)2 conditions. The oxidative addition of Palladium(0) into the Vinyl-Cl bond is the rate-limiting step.
Q: I am seeing <10% product and mostly recovered starting material. Why? A: You are likely using "standard" ligands (like Triphenylphosphine). These are insufficiently electron-rich to facilitate oxidative addition into the chlorinated bond. Furthermore, the free carboxylic acid can poison the catalyst by forming inactive Pd-carboxylate species.
Protocol Adjustment:
-
Ligand Switch: Move to bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHC). These ligands push electron density onto the Pd center, accelerating the oxidative addition into the C-Cl bond [1].
-
Base Selection: Avoid weak bases if using the free acid. You must use at least 2.5 equivalents of base (e.g.,
or )—one to deprotonate the acid, and one for the turnover. -
Additives: The addition of tetrabutylammonium chloride (TBAC) or bromide (TBAB) can stabilize the catalytic nanoparticles and improve turnover frequencies.
Optimized Heck Conditions:
| Component | Recommendation | Function |
|---|
| Catalyst |
Module B: Nucleophilic Vinylic Substitution ( )
The Issue: You are attempting to replace the Chlorine with a nucleophile (e.g., an amine or thiol), but you are observing saturation of the double bond (Michael Addition) or polymerization.
Q: Why am I getting the saturated product instead of the vinyl substitution?
A: This is a competition between Addition-Elimination (
-
Mechanism:[1][2][3][4][5][6][7][8] The nucleophile attacks the
-carbon. An intermediate carbanion forms. -
Success: The carbanion collapses, expelling Chloride (restoring the double bond).
-
Failure: The carbanion gets protonated by the solvent or the acidic proton of the substrate, trapping the saturated Michael adduct.
Q: How do I ensure retention of the trans stereochemistry? A: The reaction typically proceeds via a retention mechanism, but if the intermediate carbanion has a long lifetime, bond rotation can occur, leading to thermodynamic equilibration (often favoring trans, but mixtures can occur).
Figure 2: Mechanistic bifurcation in nucleophilic attack. Avoiding Path B requires aprotic conditions.
Protocol Adjustment:
-
Solvent: Switch to strictly aprotic solvents (DMF, DMSO, MeCN). Any proton source facilitates Path B [2].
-
Temperature: Higher temperatures favor the elimination step (Path A) over protonation.
Module C: Amide Coupling (Activation)
The Issue: Low yield during amide coupling (e.g., with EDC/NHS or HATU).
Q: The reaction turns dark, and I see "missing" protons in the NMR. What is happening? A: Under basic conditions required for coupling (e.g., DIPEA/TEA), this compound is prone to dehydrohalogenation . The base can eliminate HCl to form propiolic acid derivatives (alkynes) , which are highly reactive and can polymerize or react non-selectively [3].
Protocol Adjustment:
-
Base Control: Add the base slowly and at
. Do not use a large excess of strong tertiary amines. -
Activation Method: Avoid harsh activating agents if possible. Use DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) which works in milder conditions and does not require as much exogenous base as HATU/DIPEA systems.
-
Alternative: Convert to the acid chloride using
(Oxalyl chloride) with a catalytic drop of DMF in DCM at , then react with the amine. This avoids the prolonged exposure to base found in slow peptide coupling protocols [4].
Reference Data
Table 1: Solvent Compatibility Guide
| Reaction Type | Recommended Solvents | Avoid | Reason |
|---|---|---|---|
| Heck Coupling | DMF, DMAc, Dioxane | Alcohols, Water | Alcohols can reduce Pd(II) prematurely; Water promotes hydrolysis. |
| Nucleophilic Sub. | DMSO, MeCN | MeOH, EtOH, Water | Protic solvents trap the Michael adduct. |
| Amide Coupling | DCM, THF | DMF (if heating) | DMF can decompose at high T; DCM is best for acid chloride route. |
Table 2: Base Selection Matrix
| Base | pKa (conj. acid) | Use Case | Risk |
|---|
|
References
-
MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Structural and mechanistic analysis of this compound dehalogenase activity. Retrieved from [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
Sources
- 1. Structural and mechanistic analysis of this compound dehalogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 11.1 The Discovery of Nucleophilic Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 7. Structural and mechanistic analysis of this compound dehalogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lneya.com [lneya.com]
Handling and safety precautions for trans-3-Chloroacrylic acid
Product Code: T3CAA-2345
CAS: 2345-61-1[1][2]
Welcome to the Advanced Chemical Handling Support Center. You are accessing the technical dossier for trans-3-Chloroacrylic acid . This guide is designed for researchers requiring granular detail on safety, stability, and reaction troubleshooting. Unlike standard Safety Data Sheets (SDS), this document addresses the operational reality of handling this halogenated Michael acceptor in a research environment.
Module 1: Critical Safety & PPE Protocols
Status: Mandatory Review
This compound is not just an acid; it is a corrosive, halogenated alkylating agent . The combination of the carboxylic acid moiety and the electron-deficient double bond (activated by the chlorine atom) creates a dual hazard: immediate tissue destruction (corrosion) and potential sensitization (alkylation of biological thiols).
Q: Is standard nitrile sufficient for handling this compound?
A: For splash protection only. While standard 0.11 mm nitrile gloves provide adequate protection for incidental splashes, they are insufficient for prolonged contact or immersion. Halogenated small molecules can permeate thin nitrile networks.
-
Recommendation: For weighing solids, double-glove with standard nitrile. For handling solutions or molten liquid, use 0.3 mm Nitrile or Viton/Butyl gloves.
-
Why? The lipophilic nature of the chloro-alkene chain facilitates skin absorption, where it can act as a sensitizer.
Q: I inhaled a small amount of dust. What is the immediate risk?
A: This compound is a potent lachrymator and respiratory irritant . The chlorine substituent increases the volatility and mucous membrane activity compared to simple acrylic acid.
-
Immediate Action: Move to fresh air. If wheezing occurs, medical observation is required due to the potential for delayed pulmonary edema, common with halogenated irritants.
-
Prevention: All solid handling must occur inside a certified fume hood. Do not weigh on an open bench.
Visualization: PPE & Risk Assessment Logic
The following decision tree helps you select the correct safety setup based on your specific manipulation.
Figure 1: Risk Assessment and PPE Selection Flowchart based on physical state and exposure route.
Module 2: Storage, Stability & Inventory
Status: Operational
Users often report the material turning yellow or solidifying into a hard mass. This is a stability failure.
Q: My sample has turned from white crystals to a yellow sticky solid. Is it usable?
A: Likely No. The yellowing indicates the formation of oligomers or oxidation products. This compound is susceptible to:
-
Photo-oxidation: The C=Cl bond is sensitive to UV light.
-
Spontaneous Polymerization: Like acrylic acid, it can polymerize via a radical mechanism, initiated by heat or peroxides.
Q: What are the optimal storage conditions?
A: Unlike simple mineral acids, this compound is an organic monomer.
-
Temperature: Store at 2–8°C . Do not freeze unless necessary, as repeated freeze-thaw cycles can induce crystallization stress and promote degradation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible. Oxygen can form peroxides with the double bond, which subsequently initiate polymerization.
-
Container: Amber glass is mandatory to prevent photolysis.
Data Summary: Physical Properties & Storage
| Property | Value / Condition | Operational Note |
| Appearance | White to off-white crystals | Yellowing = Degradation |
| Melting Point | 60–64°C | Low MP means it may melt in hot labs |
| pKa | ~3.0 - 3.5 | Stronger acid than acrylic acid (pKa 4.25) due to -I effect of Cl |
| Solubility | Water, Ethanol, Ether | Soluble in polar organic solvents |
| Storage Temp | 2–8°C (Refrigerate) | Critical: Keep away from light |
| Incompatibilities | Oxidizers, Strong Bases | Reacts violently with bases (exothermic) |
Module 3: Reaction Troubleshooting (The "Software")
Status: Advanced Support
This section addresses the chemical behavior of this compound, particularly in Michael Additions and Coupling Reactions .
Q: I am trying to perform a Michael addition, but the yield is low. Why?
A: You are likely fighting two competing factors: Sterics vs. Electronics.
-
Electronic Activation: The Chlorine atom is electron-withdrawing (Inductive effect), which should make the
-carbon more electrophilic and reactive toward nucleophiles compared to unsubstituted acrylic acid. -
Steric Hindrance: The Chlorine atom is bulky. If your nucleophile is also bulky (e.g., a secondary amine or a substituted thiol), steric clash at the
-carbon can impede the attack. -
Solution:
-
Use a polar aprotic solvent (DMF or DMSO) to enhance the nucleophilicity of your attacking species.
-
If using a base catalyst, ensure the base is not strong enough to cause dehydrohalogenation (elimination of HCl), which would convert your starting material into a propiolic acid derivative (alkyne).
-
Q: How do I remove unreacted this compound from my product?
A: Leverage its acidity. Because the chlorine atom lowers the pKa (making it more acidic), it can be easily removed via a basic wash, provided your product is not acidic.
Protocol:
-
Dilute reaction mixture with an organic solvent (DCM or Ethyl Acetate).
-
Wash with saturated NaHCO₃ (Sodium Bicarbonate) .
-
Note: The acid will deprotonate and move to the aqueous layer as the carboxylate salt.
-
-
Caution: This generates CO₂ gas. Vent the separatory funnel frequently to prevent pressure buildup.
Visualization: Purification Logic
The following diagram illustrates the separation logic for removing the acid after a reaction.
Figure 2: Acid-Base Extraction Workflow for removing unreacted this compound.
Module 4: Waste & Disposal (End of Life)
Status: Compliance
Q: Can this go into the standard acid waste container?
A: Check your local EH&S regulations, but generally NO.
-
The Issue: While it is an acid, it is also a halogenated organic . Many incineration facilities require halogenated waste (containing Cl, F, Br) to be separated from non-halogenated solvents to prevent the formation of dioxins or damage to scrubbers.
-
Correct Stream: Dispose of in the "Halogenated Organic" or "Halogenated Acid" waste stream. Do not mix with oxidizing acids (Nitric/Perchloric) as this can generate chlorine gas.
References
-
PubChem. (n.d.). This compound (CID 638124).[1][2][3] National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction. Retrieved January 31, 2026, from [Link]
Sources
Technical Support Guide: Work-Up Procedures for trans-3-Chloroacrylic Acid
Executive Summary & Chemical Profile
trans-3-Chloroacrylic acid is a functionalized acrylic acid derivative widely used as a building block in the synthesis of agrochemicals and pharmaceuticals. Its dual functionality (carboxylic acid and vinyl chloride) presents specific challenges during work-up, primarily related to water solubility , potential for polymerization , and geometric isomerization .
This guide provides field-proven protocols to maximize recovery and purity while mitigating side reactions.
Physicochemical Dashboard
| Property | Value | Operational Implication |
| CAS Number | 2345-61-1 | Unique identifier for safety/ordering. |
| Molecular Weight | 106.51 g/mol | Used for stoichiometry calculations. |
| Physical State | Solid (Flakes/Powder) | Melting point 82–85°C. |
| Solubility | High in Water, Alcohols | Critical: Product loss to aqueous phase is the #1 cause of low yield. |
| pKa (Est.) | ~3.5 – 3.8 | Stronger acid than acrylic acid (pKa 4.25). Requires pH < 2 for efficient extraction. |
| LogP | ~0.7 – 0.8 | Hydrophilic. Partition coefficient favors water unless modified. |
| Stability | Light/Heat Sensitive | Risk of polymerization and trans-to-cis photo-isomerization. |
Standard Work-Up Protocols
Protocol A: Isolation from Organic Reaction Mixtures
Use this protocol when the reaction was performed in solvents like DCM, THF, or Toluene.
The "Reverse-Extract" Strategy: Because this compound is acidic, the most effective purification removes neutral impurities first by pulling the product into a basic aqueous phase, washing the organics, and then returning the product to the organic phase.
-
Quench & Basify:
-
Cool the reaction mixture to 0–5°C.
-
Add saturated aqueous NaHCO₃ (pH ~8.5) slowly. Caution: CO₂ evolution will be vigorous.
-
Checkpoint: Ensure the aqueous layer pH is > 8. The acid is now its carboxylate salt (soluble in water).
-
-
Phase Separation (Wash 1):
-
Acidification & Extraction:
-
Cool the combined aqueous extracts to 0°C.
-
Slowly acidify with 2M HCl to pH 1–2 . Do not use concentrated acid rapidly to avoid heat generation which risks polymerization.
-
Observation: The solution may become cloudy as the free acid forms.
-
-
Final Extraction:
-
Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x volume).
-
Note: EtOAc is preferred over Diethyl Ether due to better solvation of polar acids and higher boiling point (safer).
-
-
Drying & Concentration:
-
Wash combined EtOAc layers with Saturated Brine (removes residual water).
-
Dry over anhydrous Na₂SO₄ (Magnesium sulfate is also acceptable but can be slightly acidic; sodium sulfate is gentler).
-
Filter and concentrate in vacuo at < 40°C .
-
Stabilization: If storing for >24h, consider adding 10-50 ppm of MEHQ (4-methoxyphenol) if acceptable for downstream use.
-
Protocol B: Isolation from Aqueous Reaction Mixtures
Use this protocol for enzymatic reactions or hydrolysis steps performed in water.
-
Saturation (Salting Out):
-
Dissolve solid NaCl into the reaction mixture until saturation. This increases the ionic strength, forcing the organic acid out of the water phase (Salting-out effect).
-
-
Acidification:
-
Adjust pH to ~1.0 using 6M HCl.
-
-
Exhaustive Extraction:
-
Extract with EtOAc or DCM (4 x volume).
-
Tip: For stubborn emulsions or highly water-soluble losses, use a 3:1 mixture of Chloroform/Isopropanol .
-
-
Purification:
-
Recrystallization from water or hexane/EtOAc is possible if the crude solid is impure.
-
Visualized Workflows
Figure 1: Acid-Base Purification Logic
This diagram illustrates the "Reverse-Extract" strategy to isolate the acid from neutral impurities.
Caption: Logical flow for purifying this compound via acid-base extraction.
Troubleshooting & FAQs
Q1: My yield is significantly lower than expected (<50%). Where is the product?
Root Cause: High water solubility of the free acid. Diagnostic: Check the pH of the aqueous layer after acidification. Solution:
-
pH Check: Ensure pH is < 2 . If pH is 3–4, a significant portion exists as the salt or is in equilibrium, remaining in water.
-
Salting Out: Add solid NaCl to the aqueous layer before the final extraction. This drastically reduces the solubility of the organic acid in water.
-
Solvent Switch: If using Hexane or Ether, switch to Ethyl Acetate or DCM .
Q2: The product turned into a rubbery insoluble solid during rotary evaporation.
Root Cause: Radical polymerization initiated by heat or peroxides. Solution:
-
Temperature Control: Never heat the water bath above 40°C .
-
Inhibitors: Add MEHQ (10–50 ppm) or Phenothiazine to the collection flask before evaporation.
-
Atmosphere: Avoid evaporating to complete dryness if possible; trace solvent can keep the solid stable.
Q3: I see a mixture of isomers in the NMR. Did I lose stereochemistry?
Root Cause: trans-to-cis isomerization. Context: While trans is thermodynamically stable, UV light or prolonged heating in strong acid/base can facilitate isomerization. Solution:
-
Light Protection: Wrap flasks in aluminum foil during work-up.
-
Gentle pH: Avoid using strong bases like NaOH for extraction; stick to NaHCO₃ .
-
Analysis: Confirm isomer ratio using ¹H NMR. The coupling constant (J) for trans alkene protons is typically 12–18 Hz , whereas cis is 6–12 Hz .
Q4: A thick emulsion formed during the bicarbonate wash.
Root Cause: Presence of surfactants or fine precipitates. Solution:
-
Filtration: Filter the entire biphasic mixture through a pad of Celite before attempting to separate layers.
-
Brine: Add saturated brine to the mixture.
-
Patience: Allow to stand for 20 minutes. If no separation, try the "Stir-out" method: transfer to an Erlenmeyer, add solid NaCl, stir vigorously for 5 mins, then return to sep funnel.
Safety & Handling (Lachrymator Protocol)
This compound is a Lachrymator (tear gas agent) and a Corrosive .
-
Engineering Controls: All operations, including weighing and rotary evaporation, must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles (or face shield), and lab coat.
-
Spill Management: Do not wipe up dry powder. Cover with weak base (soda ash) and wet paper towels to neutralize before cleaning.
-
Waste Disposal: Quench all aqueous washes with bleach or base before disposal to prevent off-gassing in waste containers.
Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for common work-up failures.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 638124, this compound. Retrieved February 11, 2026 from [Link]
-
University of Rochester, Department of Chemistry. Work-up Procedures and Troubleshooting. Retrieved February 11, 2026 from [Link]
-
Poelarends, G. J., et al. (2000). this compound Dehalogenase from Pseudomonas pavonaceae 170. Journal of Bacteriology. (Context on enzymatic degradation and stability). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of trans- and cis-3-Chloroacrylic Acid
Introduction
In the landscape of chemical synthesis and drug development, the nuanced differences between geometric isomers can have profound implications for reaction outcomes, biological activity, and material properties. This guide provides an in-depth comparison of the reactivity of trans- and cis-3-chloroacrylic acid, two isomers that, despite their deceptively simple structures, exhibit distinct chemical behaviors. Understanding these differences is paramount for researchers and scientists aiming to leverage their unique properties in various applications, from fine chemical synthesis to the development of novel therapeutic agents.
This document moves beyond a mere listing of properties to explore the causal relationships between stereochemistry and reactivity. We will delve into their behavior in key organic reactions and their interactions with biological systems, supported by experimental data and established chemical principles.
Molecular Structure and Physicochemical Properties: The Foundation of Reactivity
The fundamental difference between trans- and cis-3-chloroacrylic acid lies in the spatial arrangement of the substituents around the carbon-carbon double bond. In the trans isomer, the chloro and carboxyl groups are on opposite sides of the double bond, leading to a more linear and sterically less hindered molecule. Conversely, in the cis isomer, these groups are on the same side, resulting in greater steric strain and a different dipole moment. These structural distinctions are the primary determinants of their differential reactivity.
| Property | trans-3-Chloroacrylic Acid | cis-3-Chloroacrylic Acid | Reference(s) |
| CAS Number | 2345-61-1 | 1609-93-4 | [1][2] |
| Molecular Formula | C₃H₃ClO₂ | C₃H₃ClO₂ | [1][2] |
| Molecular Weight | 106.51 g/mol | 106.51 g/mol | [3][4] |
| Melting Point | 82-85 °C | 61-62 °C | [1][2] |
| Boiling Point | 192.3 °C at 760 mmHg | Not readily available | [1] |
| Appearance | Colorless liquid/solid | Solid | [1][5] |
| Dipole Moment | Lower | Higher | [6] |
The lower melting point of the cis isomer can be attributed to its less efficient packing in the crystal lattice compared to the more symmetrical trans isomer. The higher dipole moment of the cis isomer, arising from the proximity of the electron-withdrawing chloro and carboxyl groups, suggests a greater overall molecular polarity.[6]
Spectroscopic Signatures: A Window into Electronic Differences
Spectroscopic techniques provide valuable insights into the electronic environment of the isomers.
| Spectroscopic Data | This compound | cis-3-Chloroacrylic Acid | Reference(s) |
| ¹H NMR | Distinct chemical shifts and a larger coupling constant (J-value) for the vinyl protons are expected due to their trans relationship. | Smaller coupling constant (J-value) for the vinyl protons due to their cis relationship. | [3][6][7] |
| ¹³C NMR | Chemical shifts reflect the electronic environment of the carbon atoms. | Chemical shifts differ from the trans isomer, particularly for the vinyl carbons, due to steric and electronic effects. | [3][7] |
| IR Spectroscopy | The C=C stretching vibration typically appears at a higher frequency. A strong peak for the out-of-plane C-H bending (wagging) is characteristic of trans alkenes. | The C=C stretching vibration is generally weaker and may be at a slightly lower frequency. | [3][4][6] |
The larger coupling constant in the ¹H NMR of the trans isomer is a reliable diagnostic feature for distinguishing between the two.[6] In IR spectroscopy, the cis isomer, being less symmetrical, often exhibits a stronger C=C stretching absorption than the trans isomer, where this vibration can be IR-inactive or weak if the molecule possesses a center of symmetry.[6]
Comparative Reactivity in Chemical Transformations
The stereochemical and electronic differences between the isomers manifest in their reactivity across a range of chemical reactions.
Enzymatic Dehalogenation: A Tale of Two Isomer-Specific Enzymes
One of the most striking differences in the reactivity of cis- and this compound is observed in their enzymatic dehalogenation. Soil bacteria have evolved distinct enzymes to process these compounds, which are intermediates in the degradation of the pesticide 1,3-dichloropropene.[8][9]
-
This compound Dehalogenase (CaaD): This enzyme specifically catalyzes the hydrolytic dehalogenation of the trans isomer to malonate semialdehyde.[9]
-
cis-3-Chloroacrylic Acid Dehalogenase (cis-CaaD): This enzyme is highly specific for the cis isomer, also converting it to malonate semialdehyde.[8][10]
This enzymatic specificity underscores the profound impact of stereochemistry on biological recognition and catalysis. The active sites of these enzymes are exquisitely tuned to accommodate the specific geometry of their respective substrates.[11]
Caption: Isomer-specific enzymatic dehalogenation pathways.
Nucleophilic Acyl Substitution: The Role of the Carboxyl Group
Nucleophilic acyl substitution reactions, such as esterification and amidation, proceed through a tetrahedral intermediate.[12] The reactivity of the carboxylic acid is influenced by the electrophilicity of the carbonyl carbon.
-
trans-isomer: The linear structure of the trans isomer may allow for more facile approach of a nucleophile to the carbonyl carbon, assuming minimal steric hindrance from the rest of the molecule in solution.
-
cis-isomer: The proximity of the bulky chloro group to the carboxylic acid in the cis isomer could introduce steric hindrance, potentially slowing down the rate of nucleophilic attack. However, electronic effects could also be at play.
Electrophilic Addition to the Alkene: A Regioselective Process
The double bond in both isomers is electron-deficient due to the presence of the electron-withdrawing carboxylic acid and chloro groups. This deactivation makes them less reactive towards electrophiles than simple alkenes. When an electrophilic addition, such as hydrohalogenation, does occur, the regioselectivity is governed by the stability of the resulting carbocation intermediate (Markovnikov's Rule).[13][14]
The addition of an electrophile (E⁺) to the double bond will preferentially occur at the carbon atom that results in the more stable carbocation.
-
Attack at C2 (α-carbon): This would place the positive charge on C3 (β-carbon), adjacent to the chlorine atom. The electron-withdrawing inductive effect of the chlorine would destabilize this carbocation.
-
Attack at C3 (β-carbon): This would place the positive charge on C2, adjacent to the carbonyl group. While the carbonyl group is electron-withdrawing, it can also potentially stabilize an adjacent carbocation through resonance, although this effect is often weak.
Given the strong destabilizing inductive effect of the chlorine atom, it is likely that the carbocation at C2 is more stable. Therefore, the nucleophile (Nu⁻) would add to the C2 position.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. cis-3-Chloroacrylic acid, CAS No. 1609-93-4 - iChemical [ichemical.com]
- 3. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Chloroacrylic acid | C3H3ClO2 | CID 643794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-3-Chloroacrylic acid | CAS 1609-93-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bmse000368 Cis-3-chloroacrylic Acid at BMRB [bmrb.io]
- 8. Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase: Implications for the Catalytic and Inactivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of this compound dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic and Structural Characterization of a cis-3-Chloroacrylic Acid Dehalogenase Homologue in Pseudomonas sp. UW4: A Potential Step Between Subgroups in the Tautomerase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. savemyexams.com [savemyexams.com]
Spectroscopic Differentiation of cis- and trans-3-Chloroacrylic Acid
The following guide details the spectroscopic and physicochemical differentiation of cis- and trans-3-chloroacrylic acid. This analysis is designed for researchers requiring definitive identification and separation protocols for these stereoisomers.
Executive Summary: Quick Comparison
The definitive identification of 3-chloroacrylic acid stereoisomers relies primarily on
| Feature | cis-3-Chloroacrylic Acid | This compound |
| CAS Number | 1609-93-4 | 2345-61-1 |
| Melting Point | 57.0 – 64.0 °C | 81.0 – 85.0 °C |
| 6 – 10 Hz (Typical) | 12 – 16 Hz (Typical) | |
| Geometry | Substituents (Cl, COOH) on same side | Substituents on opposite sides |
| Stability | Generally less stable (steric strain) | More stable (thermodynamically favored) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the "Gold Standard" for differentiating these isomers. The distinction rests on the Karplus relationship , which correlates the vicinal coupling constant (
Proton ( H) NMR Analysis
The vinylic protons (
-
Coupling Constants (
):-
Trans Isomer: The dihedral angle is
.[1][2] This maximizes orbital overlap for spin-spin coupling, resulting in a larger coupling constant , typically 12–16 Hz . -
Cis Isomer: The dihedral angle is
.[1][2] While overlap exists, the coupling interaction is weaker than in the anti-periplanar arrangement, yielding a smaller coupling constant , typically 6–10 Hz .
-
-
Chemical Shifts (
):-
While solvent-dependent, the proton geminal to the chlorine atom often appears downfield due to the inductive effect of the halogen.
-
Differentiation: In a mixture, the cis protons generally appear slightly upfield relative to the trans protons due to anisotropic shielding effects, though
-coupling is the reliable metric.
-
Carbon ( C) NMR[4]
-
-Effect: The carbon atoms in the cis isomer often experience an upfield shift (lower ppm) compared to the trans isomer due to the "steric compression" or
-gauche effect between the chlorine and the carboxylic acid group.
Vibrational Spectroscopy (IR)
Infrared spectroscopy serves as a secondary confirmation tool. The symmetry of the molecule dictates the visibility and intensity of certain bands.
Key Diagnostic Bands[5]
-
C-H Out-of-Plane Bending (Fingerprint Region):
-
Trans Isomer: Typically shows a strong, characteristic absorption band near 960–970 cm⁻¹ . This is often the most distinct feature for trans-alkenes.
-
Cis Isomer: Lacks the 960 cm⁻¹ band.[3] Instead, it often shows broad, less defined bending modes at lower frequencies, typically 675–730 cm⁻¹ .
-
-
C=C Stretching Frequency (~1600 cm⁻¹):
-
Trans Isomer: If the molecule were perfectly symmetric (e.g., fumaric acid), the C=C stretch would be IR inactive (forbidden). However, this compound is asymmetric (Cl vs. COOH), so the band is visible but often weaker than in the cis isomer.
-
Cis Isomer: The dipole moment change during the C=C stretch is larger, often resulting in a stronger, more intense absorption band.
-
Physical Properties & Separation Strategy
The physical differences between the isomers allow for separation without chromatography in many cases.[4]
Melting Point & Solubility[7][8][9]
-
Packing Efficiency: The trans isomer possesses a higher symmetry (
or approaching effective packing), allowing it to pack more efficiently in the crystal lattice. -
Result: The trans isomer has a significantly higher melting point (81–85 °C) compared to the cis isomer (57–64 °C).
-
Solubility: Consequently, the trans isomer is generally less soluble in non-polar or moderately polar solvents (e.g., cold benzene or hexanes) than the cis isomer.
Separation Protocol: Fractional Crystallization
Researchers can exploit the solubility difference to purify mixtures (often resulting from synthesis via propiolic acid + HCl).
Figure 1: Fractional crystallization workflow for separating cis/trans-3-chloroacrylic acid based on solubility differences.
Synthesis & Biological Context[10]
-
Synthesis: The addition of HCl to propiolic acid typically yields a mixture of isomers. The trans-addition of HCl (anti-addition) is kinetically favored, often leading to the cis-isomer (Z-isomer) initially, but thermodynamic equilibration can yield the trans-isomer (E-isomer).
-
Enzymatic Specificity: In drug development and bioremediation studies, the enzyme CaaD (this compound dehalogenase) is highly specific. It processes the trans isomer to malonate semialdehyde, whereas a specific variant (cis-CaaD) is required for the cis isomer. This specificity highlights the importance of using pure stereoisomers in biological assays.
References
-
Fisher Scientific. (n.d.). This compound, 99%. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 638124, this compound. Retrieved January 31, 2026, from [Link]
-
Poelarends, G. J., et al. (2017). Resolution of the uncertainty in the kinetic mechanism for the this compound dehalogenase-catalyzed reaction. Archives of Biochemistry and Biophysics. Retrieved January 31, 2026, from [Link]
Sources
A Comparative Analysis of trans-3-Chloroacrylic Acid in the Landscape of α,β-Unsaturated Carbonyl Compounds
For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Reactivity, Synthetic Utility, and Biological Activity
In the vast and versatile class of α,β-unsaturated carbonyl compounds, trans-3-chloroacrylic acid emerges as a uniquely functionalized building block. Its distinct electronic and steric properties, conferred by the presence of a chlorine atom at the β-position, set it apart from more conventional counterparts such as acrylic acid, acrolein, and methyl vinyl ketone. This guide provides a comprehensive comparison of this compound, delving into its reactivity in key synthetic transformations, its performance as a covalent inhibitor, and its utility in the synthesis of valuable heterocyclic scaffolds. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the insights necessary to strategically leverage the distinct attributes of this compound.
The Electronic Influence of β-Halogenation on Reactivity
The defining feature of α,β-unsaturated carbonyl compounds is their electrophilic nature, arising from the conjugation of a carbon-carbon double bond with a carbonyl group. This arrangement creates two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition). The reactivity and regioselectivity of this system are profoundly influenced by the substituents on the double bond.
This compound possesses a strongly electron-withdrawing chlorine atom at the β-position, which significantly enhances the electrophilicity of the β-carbon. This heightened electrophilicity makes it a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles.
Figure 1. Comparison of nucleophilic attack on a general α,β-unsaturated carbonyl and this compound.
The electron-withdrawing effect of the chlorine atom in this compound leads to a more pronounced partial positive charge on the β-carbon, thereby increasing its susceptibility to nucleophilic attack compared to unsubstituted or alkyl-substituted analogs.
Comparative Performance in Michael Additions
The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds. To provide a quantitative comparison, we will consider the addition of thiols, a class of soft nucleophiles that preferentially undergo 1,4-addition.
| Compound | Relative Rate of Thiol Addition (Qualitative) | Key Features |
| This compound | Very High | Highly activated β-position due to the chloro substituent. Good leaving group potential of the chloride ion can lead to subsequent reactions. |
| Acrolein | High | Unsubstituted α,β-unsaturated aldehyde, highly reactive but also prone to polymerization and toxicity. |
| Methyl Vinyl Ketone | Moderate | Methyl group provides some steric hindrance compared to acrolein. |
| Acrylic Acid | Low | The carboxylate form (under basic conditions) is less electrophilic. |
Experimental Protocol: General Procedure for Thiol Addition to α,β-Unsaturated Carbonyl Compounds
This protocol describes a general method for the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, which can be adapted for comparative studies.
Materials:
-
α,β-Unsaturated carbonyl compound (e.g., this compound, acrolein, methyl vinyl ketone, acrylic acid)
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base catalyst (e.g., triethylamine, sodium bicarbonate)
-
Solvent (e.g., ethanol, THF, water)[1]
-
Stir plate and stir bar
-
Round-bottom flask
-
Apparatus for monitoring the reaction (e.g., TLC, GC-MS, NMR)
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the thiol (1.1 eq) to the solution.
-
Add a catalytic amount of the base (0.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or another suitable analytical technique until the starting material is consumed.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: The progress of the reaction can be quantitatively monitored by techniques like NMR spectroscopy by observing the disappearance of the vinylic protons of the starting material and the appearance of new signals corresponding to the product. This allows for the determination of reaction rates and yields for a direct comparison of the different α,β-unsaturated carbonyl compounds.
Application in Cycloaddition Reactions: A Comparative Outlook
α,β-Unsaturated carbonyl compounds can act as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
Due to the electron-withdrawing nature of both the chloro and carboxylic acid groups, this compound is expected to be a reactive dienophile. Its performance can be compared to other common dienophiles.
| Dienophile | Relative Reactivity in Diels-Alder (Qualitative) | Key Features |
| Maleic Anhydride | Very High | Highly activated due to two strongly electron-withdrawing carbonyl groups in a cyclic system. |
| This compound | High | Activated by both chloro and carboxylic acid groups. |
| Acrylic Acid/Acrylates | Moderate | Activated by the carbonyl group. |
| Acrolein/Vinyl Ketones | Moderate | Activated by the carbonyl group. |
Experimental Protocol: Diels-Alder Reaction of an Acrylic Acid Derivative
The following is a general protocol for the Diels-Alder reaction between a diene (e.g., cyclopentadiene) and an acrylic acid derivative, which can be used to compare the reactivity of this compound with other dienophiles.
Materials:
-
Diene (e.g., freshly cracked cyclopentadiene)
-
Dienophile (e.g., this compound, acrylic acid)
-
Solvent (e.g., toluene, dichloromethane)
-
Stir plate and stir bar
-
Round-bottom flask with a reflux condenser
-
Apparatus for monitoring the reaction and characterizing the product (TLC, NMR, etc.)
Procedure:
-
In a round-bottom flask, dissolve the dienophile (1.0 eq) in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the diene (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization to isolate the endo and exo isomers.
Causality in Experimental Choices: The choice of a cyclic diene like cyclopentadiene is often preferred for comparative studies as it is locked in the reactive s-cis conformation, leading to faster reaction rates. The stereochemical outcome (endo/exo ratio) provides valuable information about the electronic and steric interactions in the transition state.
Figure 2. General workflow for a Diels-Alder reaction.
Synthesis of Pyrazoles: A Unique Advantage of β-Haloacrylic Acids
A significant application of this compound that distinguishes it from many other α,β-unsaturated carbonyl compounds is its use as a precursor for the synthesis of pyrazoles. The reaction with hydrazine involves a sequence of Michael addition followed by an intramolecular nucleophilic substitution/elimination, leading to the formation of the pyrazole ring.
Experimental Protocol: Synthesis of a Pyrazolone from a β-Haloacrylic Acid Derivative (Illustrative)
While a specific protocol for this compound was not found in the initial searches, the following general procedure for the reaction of a related β-haloacrylic ester with hydrazine illustrates the synthetic route.[2] This can be adapted for this compound.
Materials:
-
This compound or its ester derivative
-
Hydrazine hydrate
-
Solvent (e.g., ethanol)
-
Stir plate and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting pyrazolone derivative by recrystallization or column chromatography.
Figure 3. Reaction pathway for the synthesis of a pyrazolone from this compound and hydrazine.
Covalent Inhibition and Cytotoxicity: A Double-Edged Sword
The high electrophilicity of many α,β-unsaturated carbonyl compounds makes them effective "warheads" for covalent inhibitors.[3] These compounds can form irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active site of an enzyme, leading to its inactivation.
This compound, with its highly activated double bond, is a potent candidate for a covalent warhead. The reactivity, however, also correlates with potential cytotoxicity. A comparative analysis of the cytotoxic effects is therefore crucial.
| Compound | Reported Cytotoxicity/Biological Activity | IC50 Values (if available) |
| This compound | Causes severe skin burns and eye damage, may cause respiratory irritation.[4] | Not available in the cited literature. |
| Acrolein | Highly toxic and a major environmental pollutant.[5] | Not available in the cited literature. |
| Acrylic Acid | Cytotoxic effects observed on fibroblasts.[6] | Not available in the cited literature. |
| Various α,β-unsaturated ketones | Show a range of cytotoxic and anticancer activities.[7] | Compound 8 (an ethacrynic acid analog) showed IC50 values of 15-68.7 nM against various cancer cell lines.[7] |
Authoritative Grounding: The toxicity of α,β-unsaturated carbonyl compounds is often mediated by their ability to act as Michael acceptors and react with biological nucleophiles like glutathione and cysteine residues in proteins.[8] This can lead to cellular damage and apoptosis.
Self-Validating System for Assessing Covalent Inhibition: To evaluate and compare the potential of these compounds as covalent inhibitors, a standardized in vitro enzyme inhibition assay is necessary.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Materials:
-
Target enzyme with a known or suspected nucleophilic residue in the active site (e.g., a cysteine protease).
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).
-
Inhibitor compounds (this compound and other α,β-unsaturated carbonyls).
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
In a microplate, pre-incubate the enzyme with the different concentrations of the inhibitors for various time points.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the signal change over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.
-
Determine the IC50 value for each compound, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity under the specified conditions.
By comparing the IC50 values and the time-dependency of inhibition, the relative potency and covalent nature of the inhibitors can be determined. A time-dependent decrease in IC50 is indicative of covalent bond formation.
Conclusion
This compound stands out as a highly reactive and versatile member of the α,β-unsaturated carbonyl compound family. Its β-chloro substituent significantly enhances its electrophilicity, making it a potent Michael acceptor and a promising candidate for use as a covalent warhead in drug discovery. Furthermore, its ability to serve as a precursor for pyrazole synthesis provides a distinct synthetic advantage over many other acrylates and vinyl ketones.
However, the high reactivity of this compound also suggests a potential for significant cytotoxicity, a factor that must be carefully considered in any biological application. This guide has provided a framework for the comparative evaluation of this compound, offering both theoretical insights and practical experimental protocols. By systematically comparing its performance against other α,β-unsaturated carbonyl compounds, researchers can make informed decisions about its suitability for their specific synthetic and therapeutic goals. The unique reactivity profile of this compound undoubtedly secures its place as a valuable and powerful tool in the arsenal of the modern chemist and drug developer.
References
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. [Link]
-
Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]
-
This compound | C3H3ClO2 | CID 638124. PubChem. [Link]
-
Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. RSC Publishing. [Link]
-
Diels–Alder reactions between maleic anhydride and furan derivatives in supercritical CO2. Green Chemistry (RSC Publishing). [Link]
-
Diels–Alder Reaction: Characteristics of Dienes. JoVE. [Link]
-
Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp.. Semantic Scholar. [Link]
-
Michael additions of thiocompounds to α, β-unsaturated carbonyl compounds in aqueous media: stereoselectivity with unambiguous characterization by NMR. SciELO. [Link]
-
Reactions of this compound dehalogenase with acetylene substrates: consequences of and evidence for a hydration reaction. PubMed. [Link]
-
intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Future Science. [Link]
-
Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. PMC. [Link]
-
Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. PubMed Central. [Link]
-
Utility of β-aroyl acrylic acid in heterocyclic synthesis. ResearchGate. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. ResearchGate. [Link]
-
Reactions of this compound Dehalogenase with Acetylene Substrates: Consequences of and Evidence for a Hydration Reaction. ACS Publications. [Link]
-
Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]
-
Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. ResearchGate. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Cytotoxic Assessment of 3,3-Dichloro–Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered. MDPI. [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. NIH. [Link]
-
One-Pot, Three-Component Synthesis of Substituted Pyrazoles. ChemistryViews. [Link]
-
(PDF) Investigation of Polyacrylic Acid Toxicity in Human Breast Cancer (MCF-7) and Mouse Fibroblast (L-929) Cell Lines. ResearchGate. [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. [Link]
-
Resolution of the uncertainty in the kinetic mechanism for the this compound dehalogenase-catalyzed reaction. PubMed. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PMC. [Link]
-
Toxicological Profile for Acrolein. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]
-
Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. [Link]
-
Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. bioRxiv. [Link]
-
16.5 Diels-Alder Reactions | Organic Chemistry. YouTube. [Link]
-
Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]
-
Validation of a 3D culture model for toxicity studies in malignant and non-cancerous cells. Uppsala University. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Characterizing and screening commercially available irreversible covalent fragments. Practical Fragments. [Link]
-
(PDF) Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu. [Link]
- Processes for hydrazine addition to acrylic macromonomers and products there
-
PREPARATION AND CHARACTERIZATION OF HYDRAZINE- MODIFIED POLY(ACRYLONITRILE-CO-ACRYLIC ACID). Journal of Engineering Science and Technology (JESTEC). [Link]
Sources
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- 4. Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. researchgate.net [researchgate.net]
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- 8. mdpi.com [mdpi.com]
Comparative Guide: Efficacy of trans-3-Chloroacrylic Acid in Palladium-Catalyzed Cross-Coupling and Cycloaddition Protocols
The following guide details the technical efficacy of trans-3-Chloroacrylic acid (TCA) in specific named reactions, focusing on its role as a stereodefined vinyl electrophile.
Executive Summary
This compound (TCA) (CAS: 2345-61-1) serves as a critical C3 building block in organic synthesis, distinguished by its thermodynamically stable E-geometry and the presence of a vinyl chloride moiety. Unlike its bromo- or iodo-analogues, TCA offers a balance of atom economy and cost-efficiency , though it requires more specialized catalytic activation.
This guide evaluates TCA’s performance in Suzuki-Miyaura and Sonogashira couplings compared to alternative halides, and details its utility in heterocycle synthesis via addition-elimination mechanisms.
Core Advantages vs. Alternatives
| Feature | This compound | trans-3-Bromoacrylic Acid | Propiolic Acid (Alkyne) |
| Cost | Low (Industrial byproduct availability) | High | Moderate |
| Reactivity (Pd) | Moderate (Requires specialized ligands) | High (Standard ligands) | N/A (Different mechanism) |
| Atom Economy | High (Cl = 35.5 Da leaving group) | Lower (Br = 79.9 Da) | Highest |
| Stereocontrol | Complete Retention (E-isomer) | Retention (E-isomer) | Requires reduction (variable stereoselectivity) |
Palladium-Catalyzed Cross-Coupling Reactions[1][2][3]
The primary application of TCA in drug development is the stereospecific synthesis of (E)-cinnamic acid derivatives and conjugated enynes via Palladium(0) catalysis. The vinyl chloride bond (
A. Suzuki-Miyaura Coupling
Objective: Synthesis of trans-cinnamic acids (pharmacophores in phenylpropanoids).
Mechanistic Insight: Stereoretention
The reaction proceeds via a standard Pd(0)/Pd(II) cycle. Crucially, the oxidative addition of the C-Cl bond occurs with retention of configuration . The bulky phosphine ligands prevent isomerization, ensuring the product retains the trans (E) geometry of the starting material.
Figure 1: Catalytic cycle emphasizing the stereoretention pathway during the coupling of this compound.
Experimental Protocol: Synthesis of (E)-4-Methoxycinnamic Acid
Note: This protocol is optimized for the methyl ester of TCA to prevent catalyst poisoning by the free acid, followed by hydrolysis.
-
Reagents:
-
Methyl trans-3-chloroacrylate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
-
-
Procedure:
-
Charge a reaction vial with boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvent and Methyl trans-3-chloroacrylate via syringe.
-
Heat to 80°C for 12 hours.
-
Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]
-
Hydrolysis (Optional): Treat crude ester with LiOH in THF/H₂O to obtain the free acid.
-
-
Expected Yield: 85-92%
-
Stereoselectivity: >98% E-isomer.
B. Sonogashira Coupling
Objective: Synthesis of conjugated enynes (E-enyne framework).
TCA acts as the vinyl electrophile. High-loading copper co-catalysis is often required due to the lower reactivity of the C-Cl bond compared to C-I.
-
Key Comparison: Using trans-3-bromoacrylic acid allows for room temperature coupling, whereas this compound typically requires heating (60-80°C) or bulky ligands (e.g., XPhos).
Heterocycle Synthesis: Nucleophilic Addition-Elimination
Beyond cross-coupling, TCA is a potent electrophile for synthesizing N-heterocycles, specifically pyrimidines (uracil derivatives). The reaction exploits the electron-deficient nature of the
Mechanism: The "Addition-Elimination" Cascade
-
Michael Addition: The nucleophile (e.g., amidine, thiourea) attacks the
-carbon. -
Elimination: Chloride is ejected, restoring the double bond.
-
Cyclization: Intramolecular condensation with the carboxylic acid/ester group forms the ring.
Figure 2: Pathway for the conversion of TCA to 2-thiouracil derivatives via condensation with thiourea.
Protocol: Synthesis of Uracil Derivatives
-
Reagents:
-
This compound (10 mmol)
-
Thiourea (12 mmol)
-
Acetic Anhydride (solvent/reagent)
-
-
Procedure:
-
Data Interpretation:
-
Formation of the pyrimidine ring is confirmed by the disappearance of the vinyl proton signals in
H NMR and the appearance of a broad NH signal (11-12 ppm).
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Pegan, S. D., et al. (2008). Structural and mechanistic analysis of this compound dehalogenase activity. Acta Crystallographica Section D, 64(12), 1277-1282. Link
- Boshra Moawad, E. (1998). Synthesis of Some New Heterocyclic Compounds with Expected Potential Biological Activity. Journal of Islamic Academy of Sciences, 11(1), 1-10.
-
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link
Sources
Comparative Guide: Synthetic Routes to trans-3-Chloroacrylic Acid
Executive Summary
trans-3-Chloroacrylic acid () is a critical C3 building block used in the synthesis of functionalized heterocycles, herbicides, and pharmaceutical intermediates. Its value lies in the electrophilic nature of the
However, the synthesis is complicated by the thermodynamic and kinetic competition between the cis (
This guide evaluates three primary synthetic routes, recommending Route A (Oxidative Retention) for high-purity laboratory scale synthesis and Route B (Hydrochlorination-Isomerization) for cost-effective scale-up.
Comparative Analysis of Synthetic Routes
The following table summarizes the performance metrics of the three dominant synthetic strategies.
| Feature | Route A: Oxidative Retention | Route B: Hydrochlorination of Propiolic Acid | Route C: Elimination from 3,3-Dichloropropionic Acid |
| Starting Material | trans-1,3-Dichloropropene | Propiolic Acid | 3,3-Dichloropropionic Acid |
| Key Reagents | NaOH (hydrolysis), Jones Reagent (oxidation) | HCl (gas), Solvent (DMF/Water) | Base (NaOH or Et3N) |
| Stereoselectivity | High (>98% trans) | Variable (Kinetic cis / Thermo trans) | Moderate (Mixture of isomers) |
| Yield | 65-75% (2 steps) | 80-90% (Quantitative conversion) | 50-70% |
| Scalability | Moderate (Chromium waste issues) | High (Atom economical) | High |
| Primary Challenge | Toxic oxidant waste (CrVI) | Controlling cis-to-trans isomerization | Separating product from starting material |
Detailed Technical Assessment
Route A: The Stereospecific Oxidation Route (Recommended for Purity)
This route leverages the commercial availability of trans-1,3-dichloropropene (a component of the fumigant Telone II). By hydrolyzing the allylic chloride to the alcohol and subsequently oxidizing it, the trans geometry of the double bond is preserved.
Mechanism:
-
Hydrolysis:
displacement of the allylic chloride by hydroxide. -
Oxidation: Transformation of the primary alcohol to the carboxylic acid using Jones Reagent (Chromic acid) or TEMPO/Bleach.
Why this works: The oxidation of the alcohol functionality does not affect the alkene stereochemistry. Since the starting material can be obtained as a pure trans isomer (or separated via distillation), the product purity is dictated by the starting material quality.
Route B: Hydrochlorination of Propiolic Acid (Recommended for Scale)
The addition of hydrogen chloride to propiolic acid (
Mechanism & Stereochemistry:
-
Kinetic Control: Anti-addition of HCl to the triple bond places the H and Cl on opposite sides.
-
H adds to C2 (alpha), Cl adds to C3 (beta).
-
Result: Cl and H are trans, meaning the Cl and COOH groups are cis (
-isomer).
-
-
Thermodynamic Control: The trans (
) isomer is thermodynamically more stable. Heating the reaction mixture or using acid catalysis promotes isomerization from .
Optimization: Conducting the reaction in high-dielectric solvents or at elevated temperatures (
Route C: Elimination (Dehydrochlorination)
This involves the base-promoted elimination of HCl from 3,3-dichloropropionic acid (
Mechanism: E2 elimination requires an anti-periplanar geometry. While effective, this route often yields mixtures of 3,3-dichloro (starting material), 2,3-dichloro (rearrangement), and both isomers of 3-chloroacrylic acid, requiring difficult downstream purification.
Visualizing the Synthetic Pathways
The following diagram illustrates the chemical flow for the three discussed routes.
Caption: Comparison of oxidative retention, hydrochlorination, and elimination pathways to this compound.
Experimental Protocols
Protocol 1: Oxidative Synthesis (Route A)
Best for: High purity requirements, small-to-medium scale.
Reagents:
-
trans-3-Chloroallyl alcohol (10.0 g, 108 mmol)
-
Jones Reagent (Standard 2.67 M solution)
-
Acetone (Reagent grade)
Procedure:
-
Preparation: Dissolve trans-3-chloroallyl alcohol (10 g) in acetone (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the solution to 0°C using an ice bath.
-
Oxidation: Add Jones Reagent dropwise to the stirred solution. Maintain temperature <5°C. Continue addition until the orange color of the reagent persists (approx. 45-50 mL).
-
Quenching: Stir for an additional 30 minutes. Add isopropanol (5 mL) dropwise to quench excess oxidant (solution turns green due to Cr
formation). -
Workup: Decant the acetone layer. Extract the chromium residue with ether. Combine organic layers and wash with brine.
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize the residue from benzene or hexane/ether to yield this compound as white crystals. -
Validation: Melting point should be 83-85°C (distinct from cis isomer mp 63-64°C).
Protocol 2: Hydrochlorination with Isomerization (Route B)
Best for: Large scale, avoiding heavy metals.
Reagents:
-
Propiolic acid (7.0 g, 100 mmol)
-
Concentrated HCl (37%) or HCl gas
Procedure:
-
Addition: Place propiolic acid in a pressure vessel or heavy-walled flask.
-
Reaction: Saturate with HCl gas or add conc. HCl (excess). Seal the vessel.
-
Isomerization: Heat the mixture to 90-100°C for 4-6 hours. (Note: Lower temperatures favor the cis isomer).
-
Workup: Cool the mixture. The trans-acid is less soluble in cold acidic water than the cis isomer and may precipitate.
-
Purification: Filter the precipitate. If oil separates, extract with dichloromethane. Recrystallize from ligroin or water.
-
Note: If the cis isomer is present (checked by NMR, coupling constant
Hz vs Hz), reflux the material in 10% HCl to drive conversion to the thermodynamic trans form.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 638124, this compound. Retrieved from [Link]
-
Poelarends, G. J., et al. (1999). Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases. Journal of Bacteriology. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Jones Oxidation Mechanism and Applications. Retrieved from [Link][1]
-
EAWAG Biocatalysis/Biodegradation Database. (2013). Pathway: trans-1,3-Dichloropropene degradation. Retrieved from [Link]
Sources
Strategic Alternatives to trans-3-Chloroacrylic Acid in High-Value Synthesis
Executive Summary
trans-3-Chloroacrylic acid (CAS 2345-61-1) has long been a staple intermediate in the synthesis of functionalized heterocycles (e.g., coumarins, quinolones) and a vinyl halide motif for palladium-catalyzed cross-coupling reactions. However, its application is increasingly scrutinized due to stability issues (polymerization), corrosivity, and the atom-economic inefficiency of halogenated waste.
This guide provides a technical evaluation of three primary alternatives: 3-Bromoacrylic acid (for enhanced cross-coupling), Propiolic acid (for atom-economical addition reactions), and Ethyl 3-ethoxyacrylate (as a non-halogenated electrophile for heterocycle construction).
The High-Reactivity Alternative: trans-3-Bromoacrylic Acid
Best For: Palladium-catalyzed cross-coupling (Heck, Suzuki-Miyaura) where the chloro-analog suffers from sluggish oxidative addition.
Technical Rationale
While this compound is cheaper, the C-Cl bond strength (~95 kcal/mol) often necessitates high catalyst loading or elevated temperatures, leading to decomposition. trans-3-Bromoacrylic acid offers a weaker C-Br bond (~68 kcal/mol), significantly accelerating the oxidative addition step—the rate-determining step in most Pd(0)/Pd(II) cycles.
Comparative Performance
| Feature | This compound | trans-3-Bromoacrylic Acid |
| Bond Dissociation Energy | ~96 kcal/mol | ~68 kcal/mol |
| Pd-Coupling Temp | Typically >80°C | Typically 25°C – 60°C |
| Leaving Group Ability | Moderate (Requires activation) | Excellent |
| Stability | High shelf stability | Light sensitive; store <4°C |
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of (E)-3-arylacrylic acids using the bromo-analog to avoid thermal degradation.
-
Preparation: Charge a reaction vessel with trans-3-bromoacrylic acid (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(OAc)₂ (2 mol%).
-
Solvent System: Add THF:Water (4:1) followed by K₂CO₃ (2.5 equiv).
-
Reaction: Stir at 40°C for 4 hours (vs. 12h at 90°C for the chloro-analog).
-
Workup: Acidify with 1M HCl to pH 2, extract with EtOAc, and recrystallize.
-
Note: The lower temperature preserves the stereochemistry of the double bond, which often isomerizes under the harsh forcing conditions required for the chloro-analog.
-
The Atom-Economy Alternative: Propiolic Acid
Best For: Generating vinyl-functionalized scaffolds without pre-halogenated precursors.
Technical Rationale
Propiolic acid (Prop-2-ynoic acid) serves as a direct precursor. Instead of using a substitution reaction on a vinyl halide (Addition-Elimination), propiolic acid undergoes hydro-functionalization . This allows for the in situ generation of the active electrophile or a direct Michael addition, bypassing the need to handle corrosive haloacrylic acids.
Mechanism & Utility
Propiolic acid can be converted in situ to 3-haloacrylic acids using HX, or reacted directly with nucleophiles.
-
Pathway A (Hydrohalogenation): Propiolic acid + HCl
this compound. -
Pathway B (Direct Addition): Propiolic acid + Nucleophile
Vinyl-nucleophile adduct.
Experimental Protocol: In Situ Generation for Heterocycle Synthesis
Objective: Synthesis of 4-substituted coumarins without isolating 3-chloroacrylic acid.
-
Reagents: Propiolic acid (1.0 equiv), Phenol derivative (1.0 equiv).
-
Catalyst: Methanesulfonic acid (solvent/catalyst).
-
Procedure:
-
Dissolve phenol in methanesulfonic acid.
-
Add propiolic acid dropwise at 0°C.
-
Allow to warm to RT and stir for 4 hours.
-
Pour into ice water.
-
-
Outcome: The reaction proceeds via an initial esterification followed by an intramolecular Friedel-Crafts alkylation (hydroalkylation of the alkyne), avoiding the elimination of HCl required when using 3-chloroacrylic acid.
The "Green" Scaffold Alternative: Ethyl 3-Ethoxyacrylate
Best For: Synthesis of Pyrimidines and Quinolones (Medicinal Chemistry Scaffolds).
Technical Rationale
In the synthesis of heterocycles like pyrimidines, this compound acts as a
-
Advantage: The byproduct is Ethanol rather than HCl. This allows reactions to proceed under milder conditions and is compatible with acid-sensitive substrates.
-
Regioselectivity: The ethoxy group is a strong electron donor by resonance, making the
-carbon highly electrophilic only after protonation or Lewis acid activation, offering tunable reactivity.
Comparative Reaction: Pyrimidine Synthesis
Reaction: Condensation with Amidines.
-
With 3-Chloroacrylic acid: Requires base to neutralize HCl; risk of polymerization; corrosive.
-
With Ethyl 3-ethoxyacrylate: Neutral/Mild basic conditions; byproduct is EtOH; high yield.
Experimental Protocol: Pyrimidine Formation
-
Mix: Ethyl 3-ethoxyacrylate (1.0 equiv) and Amidine hydrochloride (1.1 equiv) in Ethanol.
-
Base: Add NaOEt (1.2 equiv) dropwise.
-
Reflux: Heat to 78°C for 3 hours.
-
Isolation: Evaporate solvent, dissolve residue in water, and neutralize to precipitate the pyrimidone derivative.
Decision Matrix & Visualization
The following diagram illustrates the decision logic for selecting the appropriate reagent based on the target transformation.
Caption: Decision matrix for selecting alternatives based on reaction type and constraints.
Summary Data Table
| Reagent | CAS No.[1][2] | Primary Advantage | Primary Disadvantage | Reaction Type Preference |
| This compound | 2345-61-1 | Cost, Availability | Corrosive, High Temp required | General Intermediate |
| trans-3-Bromoacrylic acid | 10443-65-9 | High Reactivity (Pd) | Cost, Light Stability | Cross-Coupling (Suzuki/Heck) |
| Propiolic acid | 471-25-0 | Atom Economy | Polymerization risk | Cycloaddition / Hydroalkylation |
| Ethyl 3-ethoxyacrylate | 1001-26-9 | Green / Non-toxic LG | Lower reactivity than halides | Condensation (Heterocycles) |
References
-
Fisher Scientific. (n.d.). This compound, 99%. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 638124, this compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (2025). α-Bromoacrylic acid.[3] NIST Chemistry WebBook.[3] Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Comparative Analysis of Dehalogenase Activity on Haloacrylic Acids
Last Updated: January 31, 2026
Abstract
Haloacrylic acids (HAAs) represent a class of recalcitrant and often toxic halogenated organic compounds found as environmental pollutants. The enzymatic cleavage of the carbon-halogen bond by dehalogenases is a key mechanism for the detoxification and bioremediation of these compounds.[1][2] This guide provides a comprehensive framework for the comparative study of dehalogenase activity on various HAAs. We will delve into the foundational concepts of dehalogenase classes, detail robust, self-validating experimental protocols for kinetic analysis, and present a framework for interpreting comparative performance data. This document is intended for researchers, biochemists, and environmental scientists engaged in enzyme characterization, bioremediation strategy development, and biocatalysis.
Introduction
Halogenated organic compounds are widely used in industrial and agricultural applications, but their persistence and potential toxicity pose significant environmental challenges.[3] Haloacrylic acids (HAAs), a subset of haloalkanoic acids, are of particular concern. The enzymatic detoxification of these compounds is a promising, environmentally friendly alternative to conventional chemical remediation methods.[3][4]
Dehalogenases are a diverse group of enzymes that catalyze the cleavage of carbon-halogen bonds, initiating the breakdown of these persistent pollutants.[2][3] Understanding the substrate specificity, kinetic efficiency, and optimal operating conditions of different dehalogenases is paramount for harnessing their full potential. This guide offers a systematic approach to performing a comparative analysis of various dehalogenases, enabling researchers to identify the most effective biocatalysts for specific HAA substrates.
Foundational Concepts
A thorough understanding of both the substrate and the enzyme is critical before embarking on experimental comparisons.
The Substrates: Haloacrylic Acids (HAAs)
HAAs are unsaturated carboxylic acids containing one or more halogen atoms. Their structure, including the position and type of halogen and the stereoisomerism of the double bond (e.g., cis- vs. trans-3-chloroacrylic acid), significantly influences their susceptibility to enzymatic degradation. This structural diversity necessitates a careful selection of substrates for a comprehensive comparative study.
The Biocatalysts: A Dehalogenase Primer
Dehalogenases are broadly classified based on the substrates they act upon and their reaction mechanisms.[5] For the purpose of this guide, we will focus on haloacid dehalogenases, which are further categorized by their stereospecificity:[3][4][6]
-
L-2-Haloacid Dehalogenases (L-DEX): Specifically act on L-2-haloalkanoic acids.[3][4]
-
D-2-Haloacid Dehalogenases (D-DEX): Act on D-2-haloalkanoic acids.[3][4]
-
DL-2-Haloacid Dehalogenases (DL-DEX): Can act on both enantiomers.[3][4]
The catalytic mechanism often involves a nucleophilic attack on the α-carbon, leading to the formation of an ester intermediate, which is subsequently hydrolyzed.[4][7] This SN2 reaction results in the cleavage of the C-X bond and the release of a halide ion.[4]
Experimental Design for Comparative Analysis
A robust experimental design is the cornerstone of a meaningful comparative study. The following workflow provides a logical progression from enzyme selection to data interpretation.
Rationale for Enzyme Selection
The choice of dehalogenases for comparison should be deliberate. We recommend selecting a diverse set of enzymes, including:
-
Enzymes from different microbial sources (e.g., mesophilic, thermophilic, halophilic) to compare stability under various conditions.
-
Enzymes from different stereospecific classes (L-DEX, D-DEX) to assess substrate preferences.
-
Wild-type enzymes and engineered variants to understand structure-function relationships.
Experimental Workflow Diagram
The overall process for a comparative study can be visualized as a clear, sequential workflow. This ensures all critical steps are accounted for, from initial preparation to final analysis.
Caption: High-level workflow for the comparative analysis of dehalogenase activity.
Detailed Experimental Protocol: Dehalogenase Activity Assay
This protocol describes a reliable, high-throughput colorimetric method for determining dehalogenase activity by quantifying the release of halide ions. The method is based on the reaction of the released chloride with mercuric thiocyanate and ferric ions, which forms a colored complex.[8]
A. Reagents and Materials:
-
Purified dehalogenase enzymes.
-
Haloacrylic acid substrates (e.g., cis-3-chloroacrylic acid, this compound).
-
Tris-HCl buffer (100 mM, pH 8.0).
-
Colorimetric Reagent A: Saturated mercuric thiocyanate (Hg(SCN)₂) in ethanol.
-
Colorimetric Reagent B: Ferric nitrate (Fe(NO₃)₃) solution (e.g., 200 mM in dilute nitric acid).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at ~500 nm.
B. Step-by-Step Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing:
-
80 µL of Tris-HCl buffer (100 mM, pH 8.0).
-
10 µL of substrate solution (at various concentrations for kinetic analysis, e.g., 0.1-10 mM final concentration).
-
Self-Validation Control 1 (No Enzyme): Add 10 µL of buffer instead of enzyme solution to a set of wells to measure non-enzymatic substrate degradation.
-
Self-Validation Control 2 (No Substrate): Add 10 µL of buffer instead of substrate solution to another set of wells to measure any background from the enzyme preparation.
-
-
Initiate Reaction: Add 10 µL of purified dehalogenase solution (e.g., 0.1 mg/mL final concentration) to each well (except "No Enzyme" controls) to start the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a fixed time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
Stop Reaction & Develop Color: Stop the reaction by adding 50 µL of Colorimetric Reagent A, followed by 25 µL of Colorimetric Reagent B to all wells. Mix gently and incubate at room temperature for 5 minutes to allow for color development.
-
Measurement: Measure the absorbance of each well at 500 nm using a microplate reader.
C. Data Analysis and Kinetic Parameter Calculation:
-
Standard Curve: Prepare a standard curve using known concentrations of sodium chloride (NaCl) to correlate absorbance with the amount of Cl⁻ released.
-
Calculate Activity: Use the standard curve to determine the concentration of halide released in each well. Specific activity is typically expressed as µmol of halide released per minute per mg of enzyme (U/mg).
-
Determine Kinetic Parameters: Plot the initial reaction velocities against substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). The turnover number (k_cat) can be calculated from Vₘₐₓ and the enzyme concentration. The catalytic efficiency is then determined as k_cat/Kₘ.
Comparative Performance Analysis
The primary output of this study is a clear, quantitative comparison of enzyme performance.
Substrate Specificity and Kinetic Parameters
Summarizing the kinetic data in a table is the most effective way to compare the performance of different dehalogenases against a panel of HAA substrates.
| Enzyme | Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |
| DehA (Pseudomonas sp.) | cis-3-Chloroacrylic acid | 1.2 ± 0.1 | 15.5 ± 0.8 | 1.29 x 10⁴ |
| This compound | > 20 | N.D. | N.D. | |
| 2,3-Dichloropropionic acid | 2.5 ± 0.2 | 8.1 ± 0.5 | 3.24 x 10³ | |
| DehB (Bacillus sp.) | cis-3-Chloroacrylic acid | 5.8 ± 0.4 | 2.1 ± 0.2 | 3.62 x 10² |
| This compound | 0.9 ± 0.1 | 12.3 ± 1.1 | 1.37 x 10⁴ | |
| 2,3-Dichloropropionic acid | 3.1 ± 0.3 | 5.5 ± 0.4 | 1.77 x 10³ | |
| CaaD (Corynebacterium sp.) | cis-3-Chloroacrylic acid | 0.5 ± 0.05 | 10.2 ± 0.7 | 2.04 x 10⁴ |
| This compound | 15.6 ± 1.2 | 1.5 ± 0.1 | 9.61 x 10¹ | |
| 2,3-Dichloropropionic acid | > 20 | N.D. | N.D. |
N.D. = Not Detected. Data are illustrative examples.
Field Insights: From this illustrative data, we can infer that DehA and CaaD show a strong preference for the cis-isomer of 3-chloroacrylic acid, whereas DehB is more efficient with the trans-isomer.[9][10] The catalytic efficiency (k_cat/Kₘ) is the most critical parameter for comparing enzyme performance, as it accounts for both substrate binding affinity and turnover rate. CaaD appears to be the most efficient enzyme for cis-3-chloroacrylic acid degradation among those tested.
Mechanistic Insights & Discussion
Understanding why enzymes exhibit different activities is crucial for rational enzyme engineering and application.
The dehalogenation of haloacrylic acids typically proceeds via a nucleophilic substitution reaction.[4] In many L-2-haloacid dehalogenases, an aspartate residue in the active site acts as the nucleophile, attacking the α-carbon and displacing the halide ion to form a covalent ester intermediate.[4][11] This intermediate is then hydrolyzed by an activated water molecule, regenerating the free enzyme and releasing the hydroxy acid product.
Caption: Generalized catalytic cycle of a hydrolytic dehalogenase.
The specificity for different substrates, such as cis vs. trans isomers, is dictated by the architecture of the enzyme's active site.[2] The precise positioning of catalytic residues and the steric and electronic environment of the binding pocket determine which substrates can bind productively. For example, an enzyme specific for a cis-isomer may have a constrained active site that cannot accommodate the geometry of the corresponding trans-isomer.[9]
Conclusion & Future Outlook
This guide outlines a systematic and scientifically rigorous approach for the comparative analysis of dehalogenase activity on haloacrylic acids. By employing standardized, self-validating protocols and focusing on key kinetic parameters, researchers can generate high-quality, comparable data. This information is invaluable for selecting the optimal biocatalyst for specific bioremediation challenges, such as the cleanup of sites contaminated with nematocides like 1,3-dichloropropene, which degrades into HAA isomers.[12][13]
Future research should focus on exploring the vast diversity of dehalogenases from novel microbial sources, particularly from extreme environments, which may yield enzymes with enhanced stability and activity.[3][4] Furthermore, protein engineering and directed evolution approaches hold immense promise for tailoring the substrate specificity and improving the catalytic efficiency of known dehalogenases for industrial and environmental applications.
References
-
Cun, S., Zhang, J., Li, S., Jiang, B., & Liu, Z. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology. [Link]
-
Cun, S., Zhang, J., Li, S., Jiang, B., & Liu, Z. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. PMC. [Link]
-
Schanstra, J. P., & Janssen, D. B. (1996). Kinetics of halide release of haloalkane dehalogenase: evidence for a slow conformational change. Biochemistry. [Link]
-
Koudelakova, T., Chovancova, E., Brezovsky, J., Monincova, M., Fortova, A., Jarkovsky, J., & Damborsky, J. (2011). Substrate specificity of haloalkane dehalogenases. Biochemical Journal. [Link]
-
Hassan, S. W. M., et al. (Year). Dehalogenase-producing halophiles and their potential role in bioremediation. PubMed. [Link]
-
Barbeyron, T., et al. (Year). Functional Characterization of a L-2-Haloacid Dehalogenase From Zobellia galactanivorans DsijT Suggests a Role in Haloacetic Acid Catabolism and a Wide Distribution in Marine Environments. Frontiers in Microbiology. [Link]
-
Olaniran, A. O., et al. (Year). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. MDPI. [Link]
-
Kurihara, T., et al. (Year). Reaction Mechanism of L-2-Haloacid Dehalogenase of Pseudomonas sp. YL. Journal of Biochemistry. [Link]
-
Fetzner, S., & Lingens, F. (1994). Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications. Microbiological Reviews. [Link]
-
Nardi-Dei, V., et al. (1997). Reaction mechanisms of 2-haloacid dehalogenases. ResearchGate. [Link]
-
Olaniran, A. O., et al. (Year). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. PMC. [Link]
-
Cun, S., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. ResearchGate. [Link]
-
Assay Genie. Chloride Assay Kit (Colorimetric). [Link]
-
Poelarends, G. J., et al. (2001). Cloning, Expression, and Characterization of a cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry. [Link]
-
Loschmidt Laboratories. Development of fluorescent assay for monitoring of dehalogenase activity. [Link]
-
Biolabo. CHLORIDE Colorimetric method. [Link]
-
Nevolova, P., et al. (2019). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. ResearchGate. [Link]
-
Suzuki, K., et al. (1997). Enzymatic assay for chloride ion with chloride-dependent sarcosine oxidase created by site-directed mutagenesis. Clinical Chemistry. [Link]
-
Poelarends, G. J., et al. (2001). Pre-Steady-State Kinetic Analysis of cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry. [Link]
-
Stepankova, V., et al. (2018). Development of Fluorescent Assay for Monitoring of Dehalogenase Activity. Biotechnology Journal. [Link]
-
van Hylckama Vlieg, J. E., et al. (1996). Bacterial degradation of 3-chloroacrylic acid and the characterization of cis- and trans-specific dehalogenases. Journal of Bacteriology. [Link]
-
Hamid, A. A. A., et al. (2011). l-2-Haloacid dehalogenase (DehL) from Rhizobium sp. RC1. PMC. [Link]
-
Lifeasible. Chloride Colorimetric Assay Kit. [Link]
-
Larsen, D. M., et al. (2006). Crystal Structures of Native and Inactivated cis-3-Chloroacrylic Acid Dehalogenase. Biochemistry. [Link]
-
Jugder, B. E., et al. (2023). Burning question: Rethinking organohalide degradation strategy for bioremediation applications. Microbial Biotechnology. [Link]
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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available trans-3-Chloroacrylic Acid
Introduction: The Criticality of Purity in a Versatile Chemical Building Block
trans-3-Chloroacrylic acid is a valuable bifunctional molecule utilized extensively as a synthetic intermediate in the preparation of specialized polymers, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs).[1][2] Its reactivity, stemming from the conjugated double bond, a carboxylic acid, and a halogen, allows for its participation in a wide array of chemical transformations, including nucleophilic additions and cycloadditions.[2]
However, this same reactivity profile makes the purity of the starting material a paramount concern for the research and drug development professional. The presence of even minor impurities can have cascading effects, leading to:
-
Unwanted Side Reactions: Isomeric or reactive impurities can compete in subsequent synthetic steps, reducing the yield of the desired product and generating complex, difficult-to-remove byproducts.
-
Compromised Final Product Integrity: Impurities can be incorporated into the final API or material, potentially altering its efficacy, toxicity profile, and stability.
-
Regulatory Scrutiny: In pharmaceutical development, regulatory bodies mandate a thorough characterization of all starting materials and a comprehensive impurity profile of the final drug substance. Failure to control impurities can lead to significant delays and regulatory hurdles.
This guide provides a comprehensive, multi-faceted approach to the purity analysis of commercially available this compound. We will move beyond simple percentage purity, delving into an orthogonal testing strategy designed to identify and quantify potential isomeric impurities, residual starting materials, and synthetic byproducts. The methodologies presented herein are grounded in established analytical principles, providing a robust framework for ensuring the quality and consistency of this critical reagent.
Deconstructing the Impurity Profile: What to Look For
A comprehensive purity analysis begins with an understanding of the potential impurities that may be present. For this compound, these generally fall into three categories derived from its common synthetic routes, such as the hydrochlorination of acrylic acid.[3]
-
Isomeric Impurities: The most common and often most challenging impurity to separate is the geometric isomer, cis-3-chloroacrylic acid .[4] Positional isomers, such as 2-chloroacrylic acid , may also be present depending on the synthetic pathway.[5]
-
Residual Starting Materials & Reagents: Unreacted acrylic acid is a common process-related impurity.[3]
-
Synthetic Byproducts: The reaction of acrylic acid with HCl can also lead to the formation of 3-chloropropionic acid through addition across the double bond.[3]
The Orthogonal Analytical Workflow: A Strategy for Self-Validating Results
No single analytical technique can provide a complete picture of a compound's purity. A robust, trustworthy analysis relies on an orthogonal approach, where different techniques with distinct separation and detection principles are used to corroborate findings. This strategy minimizes the risk of an impurity co-eluting with the main peak or being otherwise undetectable by a single method. Our recommended workflow employs a primary chromatographic technique for quantification, a secondary chromatographic method for volatile impurities, and spectroscopic methods for identity confirmation.
Caption: Orthogonal workflow for comprehensive purity assessment.
Methodology I: Quantitative Purity by High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC with UV detection is the cornerstone of purity analysis for non-volatile organic acids.[6] A reversed-phase C18 column provides excellent separation for polar analytes, and an acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to sharp, symmetrical peaks. This method is highly effective for separating the trans and cis isomers and quantifying residual acrylic acid.
Detailed Experimental Protocol: HPLC-UV
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas.
-
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a stock concentration of ~1.0 mg/mL.
-
-
Sample Preparation:
-
Prepare commercial samples in the same manner as the standard to a final concentration of ~1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 50 50 17.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the purity using the area percent method. The percentage of any single impurity is calculated as: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) * 100
-
The assay purity is 100 - % Total Impurities. This method assumes a similar UV response factor for closely related impurities. For higher accuracy, quantification against impurity reference standards is required.
-
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Safety Operating Guide
trans-3-Chloroacrylic Acid: Operational Disposal & Handling Guide
Executive Summary: Immediate Action Card
-
Chemical Identity: trans-3-Chloroacrylic acid (CAS: 2345-61-1).[1][2][3][4][5]
-
Primary Hazards: Corrosive (Category 1B) , Lachrymator (tear gas effect), Sensitizer .
-
Critical Prohibition: DO NOT dispose of via sink/drain. DO NOT mix with oxidizing agents or strong bases.[6][7][8]
-
Waste Classification: RCRA D002 (Corrosive); Halogenated Organic.
Part 1: Chemical Profile & Hazard Logic (The "Why")[5]
To safely handle this compound, one must understand its molecular behavior.[5] It is not merely an acid; it is an
1.1 The Mechanism of Toxicity [5]
-
Michael Acceptor: The double bond adjacent to the electron-withdrawing carboxylic acid and chlorine atom makes the
-carbon highly electrophilic. It readily reacts with biological nucleophiles (e.g., cysteine thiols in proteins) via Michael addition, causing irreversible alkylation. This is the chemical basis for its corrosivity and lachrymatory properties. -
Acid Dissociation: With a pKa
3.65, it is a stronger acid than acrylic acid due to the inductive electron-withdrawing effect of the chlorine. It will rapidly protonate biological tissue, causing immediate burns.
1.2 Key Physical Properties for Disposal
| Property | Value | Operational Implication |
| Physical State | Solid (Powder/Flakes) | Dust control is critical; use a powder funnel.[5] |
| Solubility | Soluble in water, alcohol | Spills can be diluted, but runoff remains hazardous.[5] |
| Flash Point | >110°C (Estimated) | Low flammability risk, but combustible.[5] |
| Incompatibility | Oxidizers, Bases, Amines | Violent Reaction Risk: Exothermic polymerization or neutralization.[5] |
Part 2: Pre-Disposal Segregation (The Self-Validating System)
Safety is not an act but a system of segregation. Improper mixing is the leading cause of waste container over-pressurization.
2.1 Segregation Logic
-
Stream A (Correct): Halogenated Organic Acids.
-
Stream B (Acceptable): Solid Hazardous Waste (if solid).
-
Stream C (FORBIDDEN): Oxidizing Acids (Nitric/Chromic), Non-halogenated Solvents (cost penalty), Strong Bases (explosion hazard).
2.2 Visualization: Segregation Decision Matrix
Figure 1: Decision logic for segregating this compound waste to prevent incompatibility and regulatory fines.
Part 3: Step-by-Step Disposal Workflows
Protocol A: Routine Disposal of Solid Reagent
Context: Expired or excess solid chemical.
-
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, N95 or P100 particulate respirator (if outside fume hood).
-
Container Selection: Wide-mouth HDPE (High-Density Polyethylene) or glass jar. Do not use metal containers (corrosion risk).
-
Labeling:
-
Storage: Screw cap tightly. Place in a secondary containment tray inside a corrosive/acid cabinet until pickup.
Protocol B: Disposal of Reaction Mixtures (Liquids)
Context: The acid is dissolved in a solvent (e.g., reaction mother liquor).
-
pH Check: If the solution is highly acidic (pH < 2), do not mix with general organic solvent waste streams unless authorized by your EHS. Acid-catalyzed polymerization of other waste components is a risk.
-
Segregation:
-
Best Practice: Collect in a separate bottle labeled "Halogenated Acid Waste".
-
Alternative: If the concentration is low (<5%) and the solvent is halogenated (e.g., Dichloromethane), it may often be combined with "Halogenated Solvent Waste". Verify with your facility's waste acceptance criteria. [5][11]
-
-
Neutralization (Only if permitted):
-
Warning: Neutralization generates heat.
-
If required to neutralize before disposal: Cool the solution in an ice bath. Slowly add 5% Sodium Bicarbonate (
) solution. Wait for effervescence ( ) to cease. -
Result: The waste is now a halogenated salt solution. It still requires disposal as chemical waste (Halogenated), not drain disposal.
-
Protocol C: Spill Response (Emergency)
Context: Uncontrolled release on bench or floor.
-
Evacuate & Ventilate: If spill is >5g or outside a hood, evacuate the area. The lachrymatory vapors will irritate eyes/lungs rapidly.
-
PPE: Full face shield, double nitrile gloves, vapor respirator if ventilation is poor.
-
Containment: Surround spill with inert absorbent pillows or sand. Do not use sawdust (acid reacts with cellulose).
-
Neutralization:
-
Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .
-
Observation: Look for bubbling. Add powder until bubbling stops.
-
-
Cleanup: Scoop the resulting paste into a waste container. Label as "Spill Debris: this compound".[5]
-
Decontamination: Wash the surface with water and soap. Test pH of the surface to ensure neutrality.
Part 4: Regulatory & Transport Information
Compliance requires accurate classification.[11] This data ensures your waste handler processes the material correctly (usually high-temperature incineration with HCl scrubbing).
4.1 Waste Codes (RCRA)
| Code | Classification | Reason |
| D002 | Corrosive | Aqueous pH < 2; Solid causes steel corrosion rate >6.35 mm/yr (implied).[5] |
| None | P/U List | Not specifically listed on the P or U lists (unlike Acrylic Acid U008).[5] |
| Note | Halogenated | Must be flagged as "Halogenated" to prevent mixing with fuel-blending waste streams.[5] |
4.2 DOT Shipping Description (for Waste Manifest)
-
UN Number: UN 3261[3]
-
Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (this compound)[1][2][3][4][5][6]
-
Hazard Class: 8
-
Packing Group: II
4.3 Waste Processing Logic
Figure 2: The downstream journey of the waste.[5] Note the requirement for scrubbing, which distinguishes it from non-halogenated waste.[5]
References
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D002). Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). This compound Compound Summary. Retrieved from [Link][5]
-
University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Management Guide: Halogenated Solvents & Acids. Retrieved from [Link][5]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | 2345-61-1 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. This compound | C3H3ClO2 | CID 638124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. mn.uio.no [mn.uio.no]
Personal Protective Equipment (PPE) & Handling Guide: trans-3-Chloroacrylic Acid
Executive Safety Summary
Immediate Hazard Profile: Corrosive (Category 1B), Toxic (Dermal), Respiratory Irritant.
trans-3-Chloroacrylic acid (CAS: 2345-61-1 / 1618-89-9) presents a dual-threat mechanism: it is a strong organic acid capable of immediate tissue necrosis (chemical burns) and an
The Golden Rule: Treat this compound not just as an acid, but as a potent skin sensitizer and lachrymator. Standard "lab coat and glasses" protocols are insufficient for handling stock quantities.
| Hazard Class | GHS Code | Critical Effect |
| Skin Corrosion | H314 | Severe burns; necrosis may be delayed. |
| Acute Toxicity | H311 | Toxic in contact with skin (Dermal absorption). |
| STOT-SE | H335 | Respiratory tract irritation (mucosal damage). |
Risk Assessment & Hierarchy of Controls
Before selecting PPE, you must understand the causality of the risk. The chlorine substituent on the acrylic backbone increases the electrophilicity of the double bond, enhancing its reactivity with nucleophiles (like skin proteins) compared to simple acrylic acid.
Engineering Controls (Primary Defense):
-
Solid Handling: Must be performed in a chemical fume hood or a powder containment balance enclosure. Static electricity can disperse fine dusts of this acid, making inhalation a high risk.
-
Solution Handling: Fume hood required. Sash height must be kept at the lowest working position.
PPE Technical Specifications
Rationale: The selection below prioritizes permeation resistance over dexterity for stock handling, acknowledging the compound's ability to penetrate standard nitrile rapidly in solution.
A. Hand Protection (The Critical Barrier)
Standard Nitrile gloves (4 mil) are NOT sufficient for prolonged contact or immersion.
| Operation | Recommended Glove System | Material Reasoning |
| Dry Solid Handling (Weighing) | Double Nitrile (4 mil + 4 mil) | Dry solid does not permeate nitrile rapidly. Double layer protects against micro-tears and pinholes. |
| Solution Preparation (Dissolving) | Laminate (Silver Shield/4H) under Nitrile | Chlorinated organic acids can degrade nitrile. Laminate films provide >480 min breakthrough time. Outer nitrile provides grip. |
| Spill Cleanup | Butyl Rubber or Viton | High chemical resistance required for bulk exposure. |
B. Eye & Face Protection[1][2][3][4][5][6]
-
Requirement: Chemical Splash Goggles (Indirect Vented or Non-Vented).
-
Contraindication: Safety glasses with side shields are forbidden during stock handling. The dust is a lachrymator; any ingress around glasses will cause immediate blinding tearing and potential corneal scarring.
-
Face Shield: Mandatory when pouring solutions >100 mL or heating reaction mixtures.
C. Respiratory Protection[2][4][7]
-
Primary: Fume hood (Face velocity 80–100 fpm).
-
Secondary (if hood unavailable): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.
-
Note: A half-mask is insufficient due to the risk of eye irritation from vapors.
-
D. Body Protection[7][8][9]
-
Standard: Cotton lab coat (buttoned to neck).
-
High Risk: Chemical-resistant apron (Tychem® or PVC) required when handling stock solutions to prevent "soak-through" burns to the torso.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the physical state of the reagent.
Figure 1: PPE Selection Matrix based on physical state and associated risks.
Operational Protocols
Protocol A: Weighing & Transfer (Solid)
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
PPE Check: Don double nitrile gloves and goggles.
-
Anti-Static Measure: Use an anti-static gun if available; chlorinated acrylics can be "fly-away" powders.
-
Transfer: Use a glass or PTFE-coated spatula. Avoid metal spatulas if possible, as trace iron can catalyze polymerization or degradation in subsequent steps.
-
Clean-up: Immediately wipe the balance area with a saturated sodium bicarbonate paper towel to neutralize invisible dust.
Protocol B: Reaction Setup (Solution)
-
Solvent Choice: When dissolving, add the solid to the solvent, not vice versa, to minimize exothermic splashing.
-
Temperature Control: this compound has a melting point of ~65°C. If heating is required, ensure a reflux condenser is active before heating begins to trap corrosive vapors.
-
Vessel Labeling: Label all flasks "CORROSIVE - ACID - TOXIC".
Emergency Response & Disposal
Emergency Response Workflow
If exposure occurs, speed is the only variable you control.
Figure 2: Immediate response workflow. *Note: Calcium Gluconate is for HF, not general halogenated acids, but medical professionals often confuse the two. Clarify this is NOT HF.
Waste Disposal Plan
This compound is a Halogenated Organic Acid .[1][2][3] It requires specific segregation to prevent incinerator damage and dangerous side reactions.
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, hexane) if your facility separates them (halogenated waste disposal is significantly more expensive).
-
Incompatibility: Never mix with strong bases (NaOH, KOH) in a closed waste container. The neutralization heat can cause an explosion.
-
Labeling:
-
Deactivation (Small Spills):
-
Cover with Sodium Bicarbonate (
) or a commercial acid neutralizer. -
Wait for bubbling (
evolution) to cease. -
Scoop solids into a container labeled "Hazardous Waste - Solid Debris (Halogenated)."
-
References
-
PubChem. (n.d.). 3-Chloroacrylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
